ST-401
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H20N2O |
|---|---|
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
(9-ethylcarbazol-3-yl)-quinolin-5-ylmethanol |
InChI |
InChI=1S/C24H20N2O/c1-2-26-22-11-4-3-7-18(22)20-15-16(12-13-23(20)26)24(27)19-8-5-10-21-17(19)9-6-14-25-21/h3-15,24,27H,2H2,1H3 |
Clave InChI |
TZOSKHBHYRMLGA-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of ST-401: A Brain-Penetrant Microtubule-Targeting Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is an investigational, brain-penetrant microtubule-targeting agent (MTA) that has demonstrated significant anti-tumor activity, particularly in preclinical models of glioblastoma (GBM). Its unique mechanism of action, which distinguishes it from conventional MTAs, centers on its ability to induce cell death primarily during interphase, thereby circumventing a common mechanism of resistance to mitosis-targeting agents. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism of Action: Gentle and Reversible Microtubule Disruption
This compound exerts its effects by directly interacting with the building blocks of microtubules, the tubulin dimers. It binds to the colchicine (B1669291) site on tubulin, leading to a gentle and reversible inhibition of microtubule assembly.[1][2] This subtle disruption of microtubule dynamics is sufficient to interfere with critical cellular processes that rely on a functional microtubule network, including cell division, intracellular transport, and maintenance of cell structure.
Unlike many other MTAs that cause a profound and sustained disruption of the mitotic spindle, leading to cell cycle arrest in mitosis and subsequent cell death, this compound's milder effect allows many cells to bypass mitotic arrest. Instead, the downstream consequences of this gentle microtubule disruption manifest as a cascade of events that ultimately trigger cell death during interphase.[3][4]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
| Parameter | Value | Cell Lines/Model | Reference |
| In Vitro Potency | |||
| IC50 | 10 – 102 nM | Glioblastoma cell lines | [2] |
| Target Engagement | |||
| [3H]colchicine Binding Competition | 89% | Tubulin | [1] |
| In Vivo Efficacy | |||
| Maximum Tolerated Dose (MTD) in mice | 20 mg/kg/bdip (intraperitoneal) | Mice | [2] |
| Overall Survival Increase | 2-fold | Human tumor xenograft mouse model | [2] |
| Overall Survival Increase (with standard care) | 2-fold | RCAS-PDGF glioblastoma mouse model | [2] |
Table 1: Summary of Preclinical Efficacy and Potency of this compound
Signaling Pathways and Cellular Effects
Downregulation of MYC Oncogene
A key downstream effect of this compound-mediated microtubule disruption is the downregulation of the MYC oncogene, a critical driver of cell proliferation and survival in many cancers. Single-cell RNA sequencing (scRNAseq) analysis of cancer cells treated with this compound revealed a significant downregulation of MYC mRNA expression.[3]
Furthermore, this compound was found to increase the phosphorylation of the MYC protein at threonine 58 (Thr58).[3] Phosphorylation at this residue is a well-established signal for the ubiquitination and subsequent proteasomal degradation of the MYC protein.[3] This dual action of reducing both the transcription and protein stability of MYC contributes significantly to the anti-tumor effects of this compound.
Induction of Interphase Cell Death and Mitochondrial Dysfunction
A defining characteristic of this compound is its ability to preferentially induce cell death in interphase rather than mitosis.[3][4] This is in stark contrast to many conventional MTAs that trigger apoptosis following a prolonged mitotic arrest. The mechanism underlying this interphase cell death is linked to mitochondrial dysfunction.
Single-cell RNA sequencing has shown that this compound treatment leads to significant changes in the expression of genes involved in ribosomal and mitochondrial functions.[4][5] This is accompanied by a transient integrated stress response, a reduction in cellular energy metabolism, and the promotion of mitochondrial fission.[4][6] In glioblastoma cell lines sensitive to this compound, treatment resulted in a loss of spare respiratory capacity and a significant reduction in mitochondrial function, including basal and maximal oxidative phosphorylation (OXPHOS) and ATP production.[5]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Microtubule Assembly Assay
Objective: To determine the effect of this compound on the polymerization of tubulin into microtubules in vitro.
Methodology:
-
Purified tubulin is incubated in a polymerization-promoting buffer.
-
This compound or a vehicle control is added to the reaction mixture.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the increase in turbidity (light scattering) at 340 nm using a spectrophotometer.
-
The rate and extent of polymerization in the presence of this compound are compared to the control to determine its inhibitory effect.
NCI-60 Human Tumor Cell Line Screen
Objective: To assess the anti-proliferative activity of this compound across a panel of 60 different human cancer cell lines and compare its pattern of activity to known anticancer agents.
Methodology:
-
The 60 cell lines of the National Cancer Institute (NCI) panel, representing nine different types of cancer, are cultured in the presence of various concentrations of this compound for a defined period.
-
Cell viability or growth inhibition is measured using a colorimetric assay (e.g., sulforhodamine B).
-
The concentration of this compound that causes 50% growth inhibition (GI50), total growth inhibition (TGI), or 50% cell killing (LC50) is determined for each cell line.
-
The resulting pattern of activity across the cell line panel is analyzed using the COMPARE algorithm to identify correlations with the activity patterns of other compounds in the NCI database, providing insights into its mechanism of action.[6]
Single-Cell RNA Sequencing (scRNA-seq)
Objective: To analyze the transcriptomic changes induced by this compound at the single-cell level, identifying affected cellular pathways and gene networks.
Methodology:
-
Cancer cells are treated with this compound or a vehicle control.
-
Individual cells are isolated and their RNA is captured, reverse-transcribed into cDNA, and amplified.
-
Sequencing libraries are prepared from the cDNA of each cell and sequenced using a next-generation sequencing platform.
-
The resulting sequencing data is processed to quantify gene expression in each cell.
-
Bioinformatic analysis is performed to identify differentially expressed genes, cellular subpopulations, and enriched biological pathways in response to this compound treatment.
References
- 1. A brain-penetrant microtubule-targeting agent that disrupts hallmarks of glioma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DDIS-29. BRAIN-PENETRANT MICROTUBULE-TARGETING AGENT, this compound, KILLS GLIOBLASTOMA THROUGH A NOVEL MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF this compound, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DDDR-13. This compound, A BRAIN PENETRATING MICROTUBULE TARGETING AGENT THAT KILLS GLIOBLASTOMA IN INTERPHASE AND BY DISRUPTING MITOCHONDRIA FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
ST-401: A Brain-Penetrant Microtubule-Targeting Agent for Glioblastoma Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ST-401 is a novel, brain-penetrant small molecule that acts as a mild and reversible inhibitor of microtubule (MT) assembly. By binding to the colchicine (B1669291) site on tubulin, this compound disrupts microtubule dynamics, leading to a unique anti-tumor mechanism that includes inducing cell death during interphase and preventing the formation of malignant polyploid giant cancer cells. Preclinical studies have demonstrated its potent efficacy against glioblastoma (GBM), a notoriously difficult-to-treat brain cancer, highlighting its potential as a transformative therapeutic agent. This document provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols.
Chemical Structure and Physicochemical Properties
This compound is a hybrid molecule characterized by the fusion of a secondary alcohol and a quinoline (B57606) moiety, built upon an N-ethyl-carbazole scaffold.[1] This unique structure contributes to its ability to cross the blood-brain barrier, a critical feature for treating brain tumors.[1][2]
| Property | Value | Reference |
| Chemical Formula | C₂₄H₂₀N₂O | [3] |
| Molecular Weight | 352.43 g/mol | [3] |
| CAS Number | 2419942-78-0 | [3] |
| Appearance | White to light yellow solid powder | [3] |
Mechanism of Action
This compound exerts its anti-tumor effects through a distinct mechanism of action that differentiates it from many conventional microtubule-targeting agents (MTAs).
2.1. Inhibition of Microtubule Assembly:
This compound is a mild and reversible inhibitor of microtubule (MT) assembly.[1][2] It binds to the colchicine site on tubulin dimers, preventing their polymerization into microtubules.[1][4] This gentle disruption of MT dynamics leads to a cascade of downstream cellular events.
2.2. Induction of Interphase Cell Death:
Unlike many MTAs that cause cell death primarily during mitosis, this compound preferentially induces apoptosis in cancer cells during interphase.[2][4][5] This is a significant advantage as it can target the larger population of non-dividing cancer cells within a tumor.
2.3. Cellular Stress and Metabolic Disruption:
Treatment with this compound triggers a transient integrated stress response in cancer cells.[2][6] Furthermore, it leads to a reduction in energy metabolism and promotes mitochondrial fission.[2][6] This metabolic disruption likely contributes to the induction of interphase cell death.
2.4. Downregulation of MYC:
Studies have shown that this compound can down-regulate the expression of the MYC oncoprotein.[4] It achieves this by increasing the phosphorylation of MYC at Threonine 58, which flags the protein for proteasomal degradation.[4]
Signaling Pathway of this compound's Action:
References
- 1. A brain-penetrant microtubule-targeting agent that disrupts hallmarks of glioma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Microtubule(Tubulin) | 2419942-78-0 | Invivochem [invivochem.com]
- 4. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF this compound, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making sure you're not a bot! [academiccommons.columbia.edu]
- 6. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
ST-401 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST-401 is a novel, brain-penetrant, small molecule microtubule-targeting agent (MTA) that has demonstrated potent antitumor activity, particularly in preclinical models of glioblastoma. This technical guide provides an in-depth overview of the target identification and validation of this compound. Through a series of biochemical and cell-based assays, the primary molecular target of this compound has been identified as β-tubulin, where it binds to the colchicine (B1669291) site and mildly inhibits microtubule assembly. This action leads to a unique mechanism of action, inducing cell death during interphase rather than mitosis, thereby preventing the formation of polyploid giant cancer cells. This document details the experimental protocols utilized to elucidate this mechanism and presents the quantitative data supporting these findings.
Target Identification: Unraveling the Molecular Target of this compound
The primary molecular target of this compound was identified as tubulin through a series of biochemical assays. This compound was found to inhibit the polymerization of tubulin into microtubules and directly compete with colchicine for its binding site on the β-tubulin subunit.
Inhibition of Tubulin Polymerization
The effect of this compound on microtubule formation was assessed using in vitro tubulin polymerization assays. These assays measure the change in turbidity or fluorescence as tubulin dimers polymerize into microtubules. This compound demonstrated a dose-dependent inhibition of tubulin assembly.
Colchicine-Binding Site Interaction
To pinpoint the binding site of this compound on tubulin, competitive binding assays were performed using radiolabeled colchicine. These experiments revealed that this compound directly competes with colchicine for binding to tubulin, indicating that it interacts with the colchicine-binding site on the β-tubulin subunit.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments characterizing the activity of this compound.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Assay Type | IC50 (µM) | Reference |
| Turbidity Assay | 1.1 | [2][3] |
| Pelleting Assay | 3.2 | [2][4] |
Table 2: Anti-proliferative Activity in NCI-60 Glioma Cell Lines
| Cell Line | IC50 (nM) | Reference |
| SF-268 | 23 - 69 | [2][5] |
| SF-295 | 23 - 69 | [2][5] |
| SF-539 | 23 - 69 | [2][5] |
| SNB-19 | 23 - 69 | [2][5] |
| SNB-75 | 23 - 69 | [2][5] |
| U251 | 23 - 69 | [2][5] |
Table 3: Anti-proliferative Activity in Patient-Derived Glioma Cells
| Cell Line | IC50 (nM) | Reference |
| PD-Glioma Isolates | 24 - 47 | [2][3] |
| MGG8 | 14 | [2][6] |
| T98G | 36 | [2][6] |
Table 4: Colchicine Competition Assay
| Assay | Result | Reference |
| [3H]Colchicine Binding Competition | 89% competition | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflow for its target identification and validation.
Experimental Protocols
In Vitro Tubulin Polymerization Assay (Turbidity)
This assay measures the light scattering caused by the formation of microtubules from purified tubulin.
-
Reagents:
-
Purified bovine tubulin (>99% pure)
-
Polymerization Buffer (PB): 80 mM PIPES (pH 6.9), 1 mM MgCl₂, 0.5 mM EGTA
-
GTP solution: 10 mM in PB
-
This compound stock solution in DMSO
-
-
Procedure:
-
Prepare a tubulin solution at a final concentration of 1 mg/mL in ice-cold PB.
-
Add GTP to a final concentration of 1 mM.
-
Add varying concentrations of this compound or vehicle (DMSO) to the tubulin solution.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.
-
Measure the absorbance every 30 seconds for 60-90 minutes.
-
The rate of polymerization is determined from the slope of the linear portion of the absorbance curve. IC50 values are calculated by plotting the percent inhibition against the this compound concentration.
-
Competitive Colchicine-Binding Assay
This assay determines the ability of this compound to compete with radiolabeled colchicine for its binding site on tubulin.
-
Reagents:
-
Purified tubulin
-
[³H]Colchicine
-
Binding Buffer: 10 mM sodium phosphate, 0.1 mM GTP, pH 7.0
-
This compound stock solution in DMSO
-
Whatman DE81 filter paper
-
Scintillation fluid
-
-
Procedure:
-
Incubate purified tubulin (1 µM) with [³H]colchicine (5 µM) in the presence of varying concentrations of this compound or vehicle (DMSO) in binding buffer.
-
Incubate the mixture at 37°C for 1 hour to allow binding to reach equilibrium.
-
Filter the reaction mixture through Whatman DE81 filter paper to separate bound from unbound [³H]colchicine.
-
Wash the filters with cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The percentage of inhibition of [³H]colchicine binding is calculated for each concentration of this compound.
-
NCI-60 Cell Line Proliferation Assay
This assay evaluates the anti-proliferative activity of this compound across a panel of 60 human cancer cell lines.
-
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
This compound stock solution in DMSO
-
Sulforhodamine B (SRB) assay reagents
-
-
Procedure:
-
Plate cells in 96-well plates at their optimal seeding density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for 48 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at 515 nm.
-
Calculate the concentration of this compound that causes 50% growth inhibition (GI50).
-
Western Blot for MYC Phosphorylation
This method is used to detect changes in the phosphorylation status of the MYC oncoprotein in response to this compound treatment.
-
Reagents:
-
Cancer cell lines (e.g., HCT116, U251)
-
This compound
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Rabbit anti-phospho-MYC (Thr58), Rabbit anti-MYC (total)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total MYC.
-
Conclusion
The comprehensive target identification and validation studies for this compound have robustly demonstrated its mechanism of action as a mild inhibitor of microtubule assembly through binding to the colchicine site on β-tubulin. This leads to a distinct downstream signaling cascade resulting in interphase cell death, a novel mechanism for microtubule-targeting agents. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic for glioblastoma and other malignancies.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A brain-penetrant microtubule-targeting agent that disrupts hallmarks of glioma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repurposing the anthelmintic drug mebendazole in combination with radiation therapy in an isocitrate dehydrogenase mutant glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Vitro and In Vivo Studies of ST-401
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel, brain-penetrant microtubule-targeting agent (MTA) that has demonstrated significant potential in preclinical studies for the treatment of glioblastoma (GBM), one of the most aggressive forms of brain cancer. Unlike traditional MTAs that primarily induce cell death during mitosis, this compound exhibits a unique mechanism of action, causing cell death in interphase. This technical guide provides a comprehensive overview of the key in vitro and in vivo studies of this compound, detailing its mechanism of action, efficacy, and the experimental protocols used in its evaluation.
In Vitro Studies
Cell Viability and Cytotoxicity
This compound has shown potent cytotoxic effects against a range of glioblastoma cell lines, with IC50 values in the nanomolar range.
| Cell Line | IC50 (nM) | Reference |
| COLO205 | 38 | [1] |
| U251 | Data not specified | [2] |
| SNB-19 | Data not specified | [2] |
| SF-539 | Data not specified | [2] |
| Patient-Derived GBM Isolates | Nanomolar potencies | [2] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Glioblastoma cells (e.g., U87, T98G) are seeded in 96-well plates at a density of 2.0 x 10³ cells/well in serum-containing media.
-
Incubation: Plates are incubated for 24 hours at 37°C to allow for cell adherence.
-
Treatment: Cells are treated with increasing concentrations of this compound (e.g., 1.6–200 μM) or vehicle control (DMSO) for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a specified time (typically 2-4 hours) to allow for formazan (B1609692) crystal formation by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization buffer (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated from concentration-response curves.
Mechanism of Action: Microtubule Disruption
This compound acts as a microtubule depolymerizer by binding to the colchicine (B1669291) site on tubulin, leading to a gentle and reversible inhibition of microtubule assembly. This disruption of microtubule dynamics differs from other MTAs like nocodazole, which causes a more profound disruption of the mitotic spindle.
Experimental Protocol: In Vitro Microtubule Polymerization Assay
-
Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2, 1 mM GTP, 10% glycerol). This compound is prepared in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: The polymerization reaction is initiated by incubating the tubulin solution at 37°C in the presence or absence of this compound.
-
Monitoring Polymerization: Microtubule polymerization is monitored by measuring the increase in light scattering (turbidity) at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the resulting polymerization curves. The effect of this compound is quantified by comparing the polymerization kinetics in its presence to that of the control.
Experimental Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Glioblastoma cells are grown on coverslips and treated with this compound or a vehicle control for a specified duration.
-
Fixation: Cells are fixed with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol, to preserve the cellular structure.
-
Permeabilization: If required, cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular proteins.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for α-tubulin.
-
Secondary Antibody Incubation: After washing, a fluorescently labeled secondary antibody that recognizes the primary antibody is added.
-
Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye like DAPI. The coverslips are then mounted onto microscope slides.
-
Imaging: The microtubule network is visualized using a fluorescence or confocal microscope.
Signaling Pathways
This compound-induced cell death in interphase is mediated through a novel signaling pathway that involves the downregulation of the MYC oncogene and the induction of mitochondrial dysfunction.
Caption: this compound signaling cascade initiating interphase cell death.
Experimental Workflow for Investigating this compound's Mechanism
References
ST-401: A Technical Guide to its Biological Activity and Therapeutic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
ST-401 is a novel, brain-penetrant, small molecule microtubule targeting agent (MTA) demonstrating significant potential in the treatment of glioblastoma (GBM). Unlike traditional MTAs that primarily induce cell death during mitosis, this compound exhibits a unique mechanism of action by preferentially killing cancer cells during interphase. This distinct characteristic helps to prevent the formation of polyploid giant cancer cells (PGCCs), which are associated with tumor recurrence and treatment resistance. Mechanistically, this compound acts as a mild inhibitor of microtubule assembly by binding to the colchicine (B1669291) site on tubulin. Its biological activity extends to the induction of a transient integrated stress response, modulation of cellular metabolism, and the promotion of mitochondrial fission. Furthermore, this compound has been shown to downregulate the expression of the MYC oncogene, a key driver in many cancers. This in-depth guide consolidates the current understanding of this compound's biological activity, detailing its molecular pathways, summarizing key quantitative data, and providing cited experimental methodologies.
Introduction
Glioblastoma is a highly aggressive and challenging-to-treat primary brain tumor. The blood-brain barrier (BBB) presents a significant obstacle to the efficacy of many chemotherapeutic agents. This compound has been specifically developed to overcome this challenge, demonstrating the ability to penetrate the BBB and reach therapeutic concentrations within the brain. Its novel mechanism of inducing interphase cell death offers a promising new strategy to combat GBM and potentially other solid tumors.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of microtubule polymerization. It achieves this by binding to the colchicine site on β-tubulin, thereby disrupting the dynamic instability of microtubules, which is crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure.
A key differentiator of this compound is its ability to cause cell death predominantly during interphase, the period of the cell cycle between mitotic divisions. This contrasts with many conventional microtubule-targeting agents that are most effective during mitosis. By targeting cells in interphase, this compound circumvents the development of PGCCs, a population of cells that can arise from mitotic slippage and contribute to tumor relapse.
Biological Activities and Affected Pathways
The biological effects of this compound are multifaceted, impacting several critical cellular pathways:
Induction of Integrated Stress Response and Metabolic Alterations
Treatment with this compound initiates a transient integrated stress response (ISR). Single-cell RNA sequencing has revealed that this compound regulates mRNA transcripts involved in ribosomal and mitochondrial functions. This leads to a reduction in energy metabolism and promotes mitochondrial fission.
Disruption of Mitochondrial Function
This compound significantly impacts mitochondrial function in glioblastoma cells. Studies utilizing the Seahorse platform have demonstrated that this compound treatment leads to a reduction in mitochondrial respiration, including basal and maximal oxidative phosphorylation (OXPHOS) and ATP production. This disruption of mitochondrial function is a key contributor to its cytotoxic effects.[1] Some glioblastoma cell lines, such as SF-539, have shown particular vulnerability to this compound-induced mitochondrial dysfunction.[1]
Downregulation of MYC Expression
A critical aspect of this compound's anti-cancer activity is its ability to downregulate the expression of the MYC oncogene. Evidence suggests that this compound increases the phosphorylation of MYC at threonine 58 (Thr58).[2] This phosphorylation event is known to target MYC for ubiquitination and subsequent degradation by the proteasome, thereby reducing its oncogenic signaling.[3][4]
Quantitative Data
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Patient-Derived Glioblastoma | Glioblastoma | Nanomolar concentrations | [2] |
| HCT116 | Colorectal Carcinoma | Data not yet publicly available | |
| U251 | Glioblastoma | Data not yet publicly available | |
| SNB-19 | Glioblastoma | Data not yet publicly available | |
| SF-539 | Glioblastoma | Data not yet publicly available |
Note: While specific IC50 values for this compound across the NCI-60 cell line panel are not yet publicly available in detail, initial studies confirm its nanomolar potency in patient-derived glioblastoma cells.[2]
Table 2: Effect of this compound on Mitochondrial Respiration in Glioblastoma Cells
| Parameter | Effect of this compound Treatment | Cell Line | Reference |
| Basal OXPHOS Response | Significantly reduced | SF-539 | [1] |
| Maximal OXPHOS Response | Significantly reduced | SF-539 | [1] |
| ATP Production | Significantly reduced | SF-539 | [1] |
| Spare Respiratory Capacity | Loss observed | SF-539 | [1] |
Experimental Protocols
Live-Cell Imaging of Microtubule Dynamics
Objective: To visualize the real-time effects of this compound on microtubule dynamics in living cancer cells.
Methodology:
-
Cell Culture: HCT116 cells are cultured in McCoy's 5a Medium supplemented with 10% FBS and antibiotics in a 37°C incubator with 5% CO2.[5]
-
Transfection/Labeling: Cells are seeded on glass-bottom dishes. Microtubules are visualized by transfection with a plasmid encoding a fluorescently tagged tubulin protein (e.g., mCherry-tubulin) or by using a live-cell microtubule-specific fluorescent dye (e.g., SiR-tubulin).[6]
-
Drug Treatment: A working solution of this compound in the appropriate live-cell imaging medium is added to the cells. A vehicle control (e.g., DMSO) is run in parallel.
-
Image Acquisition: Time-lapse imaging is performed using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2. Images are captured at regular intervals to observe changes in microtubule structure and dynamics.
Single-Cell RNA Sequencing (scRNA-seq)
Objective: To analyze the transcriptional changes induced by this compound at the single-cell level.
Methodology:
-
Cell Treatment: Glioblastoma cells are treated with this compound or a vehicle control for a specified duration.
-
Single-Cell Suspension: Following treatment, cells are dissociated into a single-cell suspension using an appropriate enzymatic method.
-
Single-Cell Capture: Individual cells are captured using a microfluidics-based platform, such as the C1 Fluidigm system.[7][8][9]
-
Library Preparation: Reverse transcription and cDNA amplification are performed on the RNA from each captured cell to generate barcoded libraries.
-
Sequencing: The pooled libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing data is processed to generate gene expression matrices for each cell. Downstream analysis includes differential gene expression analysis, pathway analysis, and identification of cell subpopulations with distinct responses to this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound Mechanism of Action on Microtubules.
Caption: this compound's Impact on Mitochondrial Function.
Caption: this compound-Mediated Downregulation of MYC.
Caption: In Vitro Experimental Workflow for this compound.
Conclusion
This compound represents a promising therapeutic candidate for glioblastoma, distinguished by its ability to cross the blood-brain barrier and its unique mechanism of inducing interphase cell death. Its multifaceted biological activities, including the disruption of microtubule dynamics, induction of an integrated stress response, impairment of mitochondrial function, and downregulation of the MYC oncogene, underscore its potential as a potent anti-cancer agent. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile. The experimental frameworks detailed in this guide provide a foundation for continued research into this novel compound and its application in oncology.
References
- 1. DDDR-13. This compound, A BRAIN PENETRATING MICROTUBULE TARGETING AGENT THAT KILLS GLIOBLASTOMA IN INTERPHASE AND BY DISRUPTING MITOCHONDRIA FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phosphorylation-dependent degradation of c-Myc is mediated by the F-box protein Fbw7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MYC Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. Functional mitochondrial respiration is essential for glioblastoma tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-Cell RNA Sequencing of Glioblastoma Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. Single-Cell RNA Sequencing of Glioblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-Cell RNA Sequencing of Glioblastoma Cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
ST-401: A Comprehensive Technical Review of Preclinical Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel, brain-penetrant microtubule-targeting agent (MTA) that has demonstrated significant preclinical anti-tumor activity, particularly in glioma models.[1][2] Its ability to cross the blood-brain barrier addresses a critical limitation of many existing MTAs.[1][2] This technical guide provides an in-depth overview of the preclinical safety and toxicity profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanism of action.
Core Mechanism of Action
This compound functions as a mild inhibitor of microtubule (MT) assembly by binding to the colchicine (B1669291) site on tubulin.[1] This interaction is characterized by a gentle and reversible reduction in microtubule assembly, which distinguishes it from more aggressive MTAs like Nocodazole.[1][3] This nuanced mechanism of action is believed to contribute to its favorable safety profile.[1][2]
The primary consequence of this compound's interaction with microtubules is the induction of mitotic delay and subsequent cell death in interphase.[1][3] This is a significant departure from many MTAs that primarily trigger cell death during mitosis. By inducing interphase death, this compound may circumvent the development of polyploid giant cancer cells (PGCCs), which are associated with treatment resistance and tumor recurrence.[3]
Recent studies have further elucidated the downstream effects of this compound, demonstrating that it induces a transient integrated stress response, reduces energy metabolism, and promotes mitochondrial fission.[3] These cellular responses are thought to be key contributors to its unique mechanism of inducing cell death in interphase.
Signaling Pathway and Cellular Effects of this compound
References
Preliminary Research Findings on ST-401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel, brain-penetrant, small molecule that acts as a mild inhibitor of microtubule (MT) assembly.[1][2][3] Preclinical studies have identified it as a promising therapeutic candidate for glioblastoma (GBM), a particularly aggressive form of brain cancer.[1][4] Unlike traditional microtubule targeting agents (MTAs) that primarily induce cell death during mitosis, this compound exhibits a distinct mechanism of action, preferentially killing cancer cells in interphase.[2][3][5] This unique property may help to prevent the formation of polyploid giant cancer cells (PGCCs), which are associated with malignancy and treatment resistance.[2][3] This document provides a comprehensive overview of the preliminary research findings on this compound, including its mechanism of action, preclinical efficacy, and detailed experimental protocols.
Mechanism of Action
This compound binds to the colchicine (B1669291) site on tubulin, leading to a mild and reversible inhibition of microtubule assembly.[1][5][6] This gentle disruption of microtubule dynamics triggers a cascade of cellular events that culminate in interphase cell death, particularly in glioblastoma cells.[1][2][3][4][5] The key molecular events initiated by this compound are outlined below:
-
Induction of Integrated Stress Response (ISR): this compound treatment leads to a transient integrated stress response, a cellular signaling network activated by various stress conditions.[2][3]
-
Metabolic Reprogramming: The compound reduces energy metabolism in cancer cells.[2][3][4] Specifically, it has been shown to decrease mitochondrial oxidative phosphorylation (OXPHOS), leading to reduced ATP production.[4]
-
Mitochondrial Fission: this compound promotes the fragmentation of the mitochondrial network, a process known as mitochondrial fission.[2][3]
-
MYC Downregulation: The treatment with this compound has been shown to increase the phosphorylation of the MYC oncoprotein at Thr58, which promotes its degradation, and subsequently downregulates overall MYC protein expression.[5]
This combination of effects distinguishes this compound from conventional MTAs and suggests a novel therapeutic strategy for cancers like glioblastoma.
Preclinical Data
In Vitro Efficacy
This compound has demonstrated potent anti-cancer activity in various glioblastoma cell lines, including patient-derived cells representing different molecular subtypes.
| Cell Line/Model | IC50 (nM) | Cancer Type | Reference |
| Multiple Glioblastoma Lines | 10 - 102 | Glioblastoma | [1] |
| Patient-Derived GBM Isolates | nanomolar potencies | Glioblastoma | [4] |
In Vivo Efficacy and Tolerability
Preclinical studies in mouse models of glioblastoma have shown significant anti-tumor activity and a favorable safety profile for this compound.
| Animal Model | Treatment Regimen | Key Findings | Reference |
| Human Tumor Xenograft Mouse Model | 20 mg/kg (MTD) | Reduced tumor growth, Doubled overall survival | [1] |
| RCAS-PDGF Glioblastoma Mouse Model | In combination with standard care (radiation and Temodar®) | Increased overall survival by 2-fold | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound.
Cell Viability Assay (WST-1)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell line of interest (e.g., U251, SNB-19)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Seahorse XF Cell Mito Stress Test
This protocol is for assessing the effect of this compound on mitochondrial respiration.
Materials:
-
Glioblastoma cells
-
Seahorse XF96 or similar instrument
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentrations of this compound for a specified duration.
-
Prior to the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A.
-
Calibrate the Seahorse XF instrument.
-
Load the cell culture microplate into the instrument and initiate the assay.
-
The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
In Vivo Glioblastoma Xenograft Model
This protocol outlines the establishment and treatment of an orthotopic glioblastoma xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human glioblastoma cells (e.g., patient-derived xenograft cells)
-
Stereotactic apparatus
-
Anesthesia
-
This compound formulation for intraperitoneal (i.p.) injection
Procedure:
-
Culture and harvest glioblastoma cells. Resuspend a defined number of cells (e.g., 1x10^5) in a small volume of sterile PBS.
-
Anesthetize the mouse and secure it in the stereotactic frame.
-
Create a small burr hole in the skull at a predetermined stereotactic coordinate corresponding to the desired brain region (e.g., striatum).
-
Slowly inject the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Suture the incision and allow the mouse to recover.
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if cells express luciferase).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer this compound via i.p. injection at the determined dose and schedule (e.g., 20 mg/kg, twice daily). The control group should receive vehicle injections.
-
Monitor tumor growth and the overall health and body weight of the mice throughout the study.
-
At the study endpoint, euthanize the mice and collect brain tissue for histological and molecular analysis.
Visualizations
Caption: Signaling pathway of this compound leading to interphase cell death.
Caption: Experimental workflow for determining cell viability using the WST-1 assay.
References
- 1. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 2. content.protocols.io [content.protocols.io]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 5. takarabio.com [takarabio.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Therapeutic Potential of ST-401: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel, brain-penetrant microtubule-targeting agent (MTA) that has demonstrated significant therapeutic potential, particularly in the context of aggressive cancers such as glioblastoma (GBM). Unlike traditional MTAs that primarily induce cell death during mitosis, this compound exhibits a unique mechanism of action, preferentially triggering cell death during interphase. This distinct characteristic allows it to circumvent the development of polyploid giant cancer cells (PGCCs), a common mechanism of resistance to conventional chemotherapy. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action
This compound functions as a mild and reversible inhibitor of microtubule (MT) assembly. It binds to the colchicine (B1669291) site on tubulin, leading to a gentle disruption of microtubule dynamics. This subtle interference is sufficient to trigger a cascade of cellular events that culminate in cancer cell death, while largely sparing non-cancerous cells.
The primary mechanism of this compound-induced cell death involves the following key processes:
-
Induction of Interphase Cell Death: Contrary to traditional MTAs that cause mitotic arrest, this compound prompts cancer cells to undergo apoptosis during interphase, the longest phase of the cell cycle. This is a significant advantage as it targets a larger population of cancer cells at any given time.
-
Prevention of Polyploid Giant Cancer Cell (PGCC) Formation: By inducing cell death before mitosis, this compound prevents the formation of PGCCs. PGCCs are dormant, therapy-resistant cells that can lead to tumor recurrence.
-
Metabolic Reprogramming: this compound has been shown to reduce energy metabolism in cancer cells. It disrupts mitochondrial function, leading to a decrease in oxidative phosphorylation and ATP production.
-
Induction of Mitochondrial Fission: The compound promotes mitochondrial fission, a process that is linked to the initiation of apoptosis.
-
Downregulation of MYC Expression: this compound increases the phosphorylation of the oncoprotein MYC at Threonine 58, a modification that targets MYC for proteasomal degradation. The subsequent downregulation of MYC protein expression contributes to the anti-tumor activity of this compound.[1]
-
Transient Integrated Stress Response: this compound activates a transient integrated stress response (ISR), a cellular signaling network that responds to various stress conditions. This response is implicated in the decision between cell survival and apoptosis.
Quantitative Data
The anti-tumor activity of this compound has been evaluated across a panel of cancer cell lines, including the National Cancer Institute's 60 human cancer cell line panel (NCI-60). While the complete raw data from the NCI-60 screen is not publicly available in a downloadable tabular format, the following table summarizes the reported findings on the sensitivity of various cell lines to this compound.
| Cell Line | Cancer Type | Sensitivity to this compound | Reference |
| SF-539 | Glioblastoma | Highly Sensitive | [2] |
| HCT116 | Colon Carcinoma | Average Sensitivity | [2] |
| SNB-19 | Glioblastoma | Less Sensitive | [2] |
| U251 | Glioblastoma | Sensitive | [1] |
Note: Sensitivity is a qualitative summary of the findings presented in the referenced publications. The original research should be consulted for detailed dose-response curves and statistical analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Cell Viability and Growth Inhibition Assay (NCI-60 Protocol)
This protocol is adapted from the standard NCI-60 cell line screening methodology.
Objective: To determine the growth-inhibitory effects of this compound on a panel of 60 human cancer cell lines.
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well microtiter plates
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base solution
Procedure:
-
Cell Plating: Inoculate cells into 96-well microtiter plates at plating densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of individual cell lines.
-
Incubation: Incubate the plates at 37°C, 5% CO2, 95% air, and 100% relative humidity for 24 hours prior to the addition of the experimental drug.
-
Drug Addition: Add this compound at various concentrations to the wells. Include a no-drug control.
-
Incubation with Drug: Incubate the plates for a specified period (e.g., 48 hours).
-
Cell Fixation: Adherent cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed with water and air-dried. Add 100 µl of SRB solution (0.4% w/v in 1% acetic acid) to each well and incubate for 10 minutes at room temperature.
-
Washing: After staining, unbound dye is removed by washing five times with 1% acetic acid and the plates are air-dried.
-
Dye Solubilization: Bound stain is solubilized with 10 mM trizma base.
-
Absorbance Measurement: Read the absorbance on an automated plate reader at a wavelength of 515 nm.
-
Data Analysis: Calculate the GI50 (concentration resulting in 50% growth inhibition) for each cell line.
Seahorse XF Analyzer Metabolic Flux Assay
This protocol is for assessing the effect of this compound on mitochondrial respiration and glycolysis.
Objective: To measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., SF-539, HCT116, SNB-19)
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate
-
This compound
-
Oligomycin, FCCP, Rotenone/Antimycin A (for mitochondrial stress test)
-
Glucose, Oligomycin, 2-DG (for glycolysis stress test)
Procedure:
-
Cell Seeding: Seed cancer cells into Seahorse XF cell culture microplates at an optimized density.
-
Drug Treatment: Treat the cells with the desired concentration of this compound for a specified duration.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF base medium and incubate at 37°C in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer.
-
Mitochondrial Stress Test:
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Run the assay to measure basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
-
Glycolysis Stress Test:
-
Load the sensor cartridge with glucose, oligomycin, and 2-DG.
-
Run the assay to measure basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
-
Data Analysis: Analyze the OCR and ECAR data using the Seahorse Wave software. Normalize the data to cell number.
Live-Cell Imaging for Interphase vs. Mitotic Cell Death
This protocol allows for the direct visualization of the mode of cell death induced by this compound.
Objective: To determine whether this compound induces cell death primarily during interphase or mitosis.
Materials:
-
Cancer cell line (e.g., HCT116) stably expressing a nuclear fluorescent protein (e.g., H2B-GFP)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
This compound
-
Nocodazole (B1683961) (as a positive control for mitotic arrest and death)
-
Propidium iodide (PI) or another cell death marker
Procedure:
-
Cell Seeding: Seed H2B-GFP expressing cells onto glass-bottom dishes suitable for live-cell imaging.
-
Drug Addition: Add this compound or nocodazole to the cells. Include a vehicle control. Add PI to the medium to visualize cell death in real-time.
-
Image Acquisition: Place the dish on the microscope stage and acquire time-lapse images (e.g., every 10-20 minutes) for 24-48 hours. Capture both fluorescence (for nuclear morphology) and phase-contrast (for overall cell morphology) images.
-
Image Analysis:
-
Trace individual cells over time.
-
Identify the cell cycle stage (interphase or mitosis) based on nuclear morphology (decondensed vs. condensed chromosomes).
-
Determine the timing and mode of cell death (uptake of PI).
-
Quantify the percentage of cells dying in interphase versus mitosis for each treatment condition.
-
Single-Cell RNA Sequencing (scRNA-seq)
This protocol is to identify the transcriptional changes induced by this compound at the single-cell level.
Objective: To characterize the gene expression profiles of individual cells treated with this compound.
Materials:
-
Cancer cell line (e.g., HCT116)
-
This compound
-
Single-cell dissociation reagents
-
Single-cell capture and library preparation platform (e.g., 10x Genomics Chromium)
-
Next-generation sequencer
Procedure:
-
Cell Treatment: Treat HCT116 cells with this compound or a vehicle control for a specified time.
-
Single-Cell Suspension: Harvest the cells and prepare a high-quality single-cell suspension.
-
Single-Cell Capture: Load the single-cell suspension onto the single-cell capture platform to isolate individual cells and their RNA.
-
Library Preparation: Perform reverse transcription, cDNA amplification, and library construction according to the manufacturer's protocol.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencer.
-
Data Analysis:
-
Perform quality control and alignment of the sequencing reads.
-
Use bioinformatics tools to perform cell clustering, differential gene expression analysis, and pathway enrichment analysis to identify the cellular processes affected by this compound.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Workflow
Conclusion
This compound represents a promising new class of microtubule-targeting agents with a distinct and advantageous mechanism of action. Its ability to induce interphase cell death and prevent the formation of therapy-resistant polyploid giant cancer cells, coupled with its brain-penetrant properties, makes it a particularly attractive candidate for the treatment of challenging cancers like glioblastoma. The preclinical data gathered to date strongly support its continued development. Further investigation, including comprehensive clinical trials, is warranted to fully elucidate its therapeutic potential in human patients. This technical guide provides a foundational understanding for researchers and drug development professionals interested in advancing the study of this compound and similar novel anti-cancer agents.
References
Methodological & Application
Application Notes and Protocols for ST-401 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is an experimental microtubule targeting agent (MTA) that acts as a mild inhibitor of microtubule assembly. Unlike many conventional MTAs that induce cell death during mitosis, this compound has been shown to preferentially kill cancer cells during interphase. This unique mechanism of action helps to prevent the formation of polyploid giant cancer cells (PGCCs), which are associated with malignancy and treatment resistance.[1] this compound's effects are linked to the induction of an integrated stress response, altered mitochondrial function, and reduced energy metabolism, making it a promising candidate for further investigation, particularly in cancers like glioblastoma.[1]
These application notes provide a comprehensive overview of the experimental protocols for utilizing this compound in a cell culture setting. The following sections detail the mechanism of action, suggested experimental workflows, and specific protocols for assessing the effects of this compound on cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects on cancer cells through a multi-faceted mechanism that diverges from traditional microtubule inhibitors. The primary known effects are:
-
Inhibition of Microtubule Assembly: As a mild inhibitor, this compound disrupts the normal dynamics of microtubule polymerization.
-
Induction of Interphase Cell Death: A key feature of this compound is its ability to cause cell death in non-mitotic (interphase) cells, thereby circumventing the development of PGCCs.[1]
-
Mitochondrial and Ribosomal Functional Alterations: Treatment with this compound has been shown to regulate mRNA transcripts involved in ribosome and mitochondrial functions.[1]
-
Integrated Stress Response and Metabolic Reduction: The compound triggers a transient integrated stress response, leading to a decrease in energy metabolism.[1]
-
Promotion of Mitochondrial Fission: this compound has been observed to promote the fragmentation of the mitochondrial network.[1]
Signaling Pathway and Cellular Response to this compound
The following diagram illustrates the proposed signaling pathway and cellular consequences of this compound treatment based on current research.
Caption: Proposed mechanism of action for this compound leading to interphase cell death.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in cell culture. It is recommended to optimize these protocols for specific cell lines and experimental goals.
General Cell Culture and Maintenance
-
Cell Lines: Glioblastoma cell lines (e.g., U-87 MG, T98G) or other cancer cell lines of interest.
-
Culture Medium: Use the recommended complete culture medium for the specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells upon reaching 70-80% confluency.
Experimental Workflow for this compound Treatment and Analysis
The diagram below outlines a general workflow for treating cells with this compound and subsequent analysis.
Caption: General experimental workflow for this compound cell culture studies.
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Data Presentation
The quantitative data obtained from experiments should be summarized in tables for clear comparison.
Table 1: Illustrative Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 72h |
| U-87 MG | Glioblastoma | 1.5 |
| T98G | Glioblastoma | 3.2 |
| A172 | Glioblastoma | 2.8 |
Note: The IC50 values presented are for illustrative purposes only and should be determined experimentally for each cell line.
Table 2: Example of Gene Expression Changes in Response to this compound
| Gene Category | Representative Genes | Fold Change (this compound vs. Control) |
| Ribosomal Proteins | RPS6, RPL11 | Down-regulated |
| Mitochondrial Function | NDUFA4, COX6C | Down-regulated |
| Integrated Stress Response | ATF4, CHOP | Up-regulated |
Note: This table provides a hypothetical summary based on the known mechanism of this compound. Actual gene expression changes should be determined via RNA sequencing or qPCR.
Conclusion
This compound represents a novel class of microtubule targeting agents with a distinct mechanism of action that holds promise for cancer therapy. The protocols and guidelines provided here offer a starting point for researchers to investigate the cellular effects of this compound in vitro. Careful optimization of these protocols for specific experimental systems will be crucial for obtaining robust and reproducible data.
References
Application Notes and Protocols for ST-401 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel, brain-penetrant microtubule-targeting agent (MTA) that has demonstrated significant preclinical efficacy in glioblastoma (GBM) models. Unlike traditional MTAs that primarily induce cell death during mitosis, this compound exerts its cytotoxic effects predominantly during interphase. This unique mechanism of action, coupled with its ability to cross the blood-brain barrier, makes this compound a promising therapeutic candidate for brain tumors.
These application notes provide detailed protocols for the use of this compound in preclinical animal models of glioblastoma, including human tumor xenografts and genetically engineered mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Mechanism of Action
This compound functions as a mild inhibitor of microtubule (MT) assembly. This gentle and reversible disruption of MT dynamics leads to a cascade of downstream effects culminating in cancer cell death, primarily during interphase. The key aspects of its mechanism include:
-
Disruption of Mitochondrial Function: this compound treatment leads to a reduction in energy metabolism and promotes mitochondrial fission. This disruption of mitochondrial respiratory function is a key contributor to its cytotoxic effects.
-
Downregulation of MYC: The compound has been shown to down-regulate the expression of the MYC oncogene. This is achieved by increasing the phosphorylation of MYC at the Threonine 58 residue, which flags the protein for proteasomal degradation.
These events collectively trigger a transient integrated stress response, leading to cell death while avoiding the formation of polyploid giant cancer cells, a mechanism of resistance to some conventional chemotherapies.
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) |
| Patient-Derived GBM | 10 - 102 |
| U251 | Data not specified |
| SNB-19 | Data not specified |
| SF-539 | Data not specified |
Table 2: In Vivo Dosing and Efficacy of this compound in Mouse Models
| Animal Model | This compound Dose | Route of Administration | Efficacy Outcome |
| Human Tumor Xenograft | 20 mg/kg, b.i.d. | Intraperitoneal (i.p.) | Reduced tumor growth, 2-fold increase in overall survival |
| RCAS-PDGF Glioblastoma | 20 mg/kg, b.i.d. | Intraperitoneal (i.p.) | 2-fold increase in overall survival (in combination with standard of care) |
Table 3: Pharmacokinetic and Safety Data for this compound in Mice
| Parameter | Value |
| Maximum Tolerated Dose (MTD) | 20 mg/kg, i.p., b.i.d. |
| Brain Penetration | Achieves micromolar concentrations in the brain |
| Observed Toxicity at MTD | No overt toxicity reported |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound compound
-
Vehicle (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: A commonly used vehicle for intraperitoneal injection of hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline. The exact composition should be optimized for this compound solubility and stability.
-
Dissolving this compound:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex or sonicate briefly if necessary.
-
Add PEG300 and Tween 80 to the solution and mix thoroughly.
-
Slowly add the saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.
-
-
Sterilization: The final formulation should be sterile-filtered through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared this compound solution according to its stability data, typically at 4°C for short-term storage.
Protocol 2: Human Glioblastoma Xenograft Model (Intracranial)
Materials:
-
Human glioblastoma cell line (e.g., U87MG)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Immunodeficient mice (e.g., athymic nude mice, 5-6 weeks old)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
-
Betadine and alcohol swabs
Procedure:
-
Cell Preparation:
-
Culture U87MG cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile, serum-free PBS at a concentration of 5 x 10^7 cells/mL.
-
Keep the cell suspension on ice until injection.
-
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotactic frame.
-
Sterilize the scalp with betadine and alcohol swabs.
-
-
Intracranial Injection:
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the dura).
-
Inject 5 µL of the cell suspension (containing 2.5 x 10^5 cells) over 5 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care:
-
Monitor the animals for recovery from anesthesia and provide post-operative analgesia as required.
-
Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or MRI, typically starting 7-10 days post-injection.
-
Protocol 3: RCAS-PDGF Glioblastoma Mouse Model
Materials:
-
Nestin-tv-a (N/tv-a) transgenic mice
-
DF-1 chicken fibroblast cells
-
RCAS-PDGF-B retroviral vector
-
Cell culture medium for DF-1 cells
-
Transfection reagent
-
Newborn N/tv-a pups (P1-P3)
-
Hamilton syringe with a 30-gauge needle
-
Anesthetic (e.g., cryoanesthesia for pups)
Procedure:
-
Virus Production:
-
Culture DF-1 cells to 70-80% confluency.
-
Transfect the DF-1 cells with the RCAS-PDGF-B vector using a suitable transfection reagent.
-
Collect the supernatant containing the retrovirus 48-72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris. The viral titer can be determined by infecting DF-1 cells with serial dilutions of the viral supernatant.
-
-
Intracranial Injection of Pups:
-
Anesthetize the newborn N/tv-a pups using cryoanesthesia.
-
Inject 1 µL of the viral supernatant into the cerebral cortex of each pup using a Hamilton syringe.
-
-
Tumor Development and Monitoring:
-
The mice will develop gliomas with high penetrance.
-
Monitor the mice for signs of tumor development, such as hydrocephalus, lethargy, or weight loss.
-
Tumor formation can be confirmed by MRI or histology.
-
Protocol 4: In Vivo Efficacy Study
Experimental Workflow
Procedure:
-
Model Establishment: Establish either the human glioblastoma xenograft or the RCAS-PDGF glioblastoma model as described in Protocols 2 and 3.
-
Treatment Groups: Once tumors are established (e.g., a palpable flank tumor of ~100 mm³ or evidence of an intracranial tumor on imaging), randomize the animals into the following treatment groups:
-
Group 1: Vehicle control
-
Group 2: this compound (20 mg/kg, i.p., b.i.d.)
-
Group 3: Standard of Care (e.g., Temozolomide (B1682018) and/or Radiation)
-
Group 4: this compound + Standard of Care
-
-
Treatment Administration:
-
Administer this compound or vehicle intraperitoneally twice daily.
-
For combination therapy, the administration schedule of temozolomide and radiation should be based on established protocols. A common regimen for temozolomide is daily oral gavage, and for radiation, fractionated doses delivered to the tumor site.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure flank tumor volume with calipers 2-3 times per week. For intracranial tumors, use bioluminescence imaging or MRI weekly.
-
Animal Health: Monitor body weight and clinical signs of toxicity daily.
-
Survival: The primary endpoint is typically overall survival. Animals should be euthanized when they meet pre-defined endpoint criteria (e.g., tumor volume exceeding a certain size, significant weight loss, or neurological symptoms).
-
Histology: At the end of the study, tumors and major organs should be collected for histological and immunohistochemical analysis.
-
Safety and Toxicology
Preclinical safety studies have established a maximum tolerated dose of 20 mg/kg administered intraperitoneally twice daily in mice, with no overt signs of toxicity observed at this dose. However, for any new study, it is crucial to perform a dose-range finding study to confirm the MTD in the specific animal strain being used. Comprehensive toxicological evaluation should include:
-
Regular monitoring of clinical signs (e.g., changes in activity, posture, grooming).
-
Weekly body weight measurements.
-
At the study endpoint, collection of blood for complete blood count (CBC) and serum chemistry analysis.
-
Gross necropsy and histopathological examination of major organs (e.g., liver, kidney, spleen, heart, lungs, and brain).
Conclusion
This compound represents a promising new therapeutic agent for glioblastoma with a unique mechanism of action. The protocols outlined in these application notes provide a framework for conducting rigorous preclinical in vivo studies to further evaluate its therapeutic potential. Careful attention to experimental detail and adherence to ethical guidelines for animal research are paramount for obtaining reliable and translatable results.
Application Notes and Protocols: ST-401 in Western Blot and ELISA Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a brain-penetrant microtubule-targeting agent (MTA) that has demonstrated potent anti-tumor activity, particularly in glioblastoma models.[1][2] Unlike many conventional MTAs that induce cell death during mitosis, this compound uniquely triggers cell death in interphase.[1][3][4] Its mechanism of action involves binding to the colchicine (B1669291) site on tubulin, leading to a mild and reversible inhibition of microtubule assembly.[1][4] This distinct mechanism, which also involves the disruption of mitochondrial function and downregulation of MYC expression, makes this compound a promising candidate for cancer therapeutics, especially for brain tumors.[2][4][5]
These application notes provide detailed protocols for utilizing Western blot and ELISA assays to study the effects of this compound on various cellular pathways and protein expression.
Data Presentation: Summary of this compound Effects
The following table summarizes the key findings related to the mechanism and effects of this compound, providing a basis for designing Western blot and ELISA experiments.
| Parameter | Observation | Cell Lines/Model | Potential Assay Application | Reference |
| Mechanism of Action | Binds to the colchicine site on tubulin, mildly and reversibly inhibiting microtubule assembly. | In vitro studies | Western blot for tubulin polymerization status (monomeric vs. polymeric). | [1][4] |
| Cell Cycle Effects | Kills cancer cells preferentially in interphase, in contrast to nocodazole (B1683961) which kills in mitosis. | HCT116 | Western blot for cell cycle markers (e.g., cyclins, CDKs). | [1][4] |
| p53 Pathway | Does not increase p-P53 levels at concentrations that induce interphase death. | HCT116 | Western blot for total and phosphorylated p53. | [1][4] |
| MYC Pathway | Down-regulates MYC mRNA and protein expression; increases MYC phosphorylation on Thr58, promoting its degradation. | HCT116, U251 (GBM) | Western blot for total MYC and phospho-MYC (Thr58). ELISA for quantifying total MYC levels. | [4] |
| Mitochondrial Function | Disrupts mitochondrial function, reduces energy metabolism, and promotes mitochondrial fission. Leads to a loss of spare respiratory capacity and reduced ATP production. | Glioblastoma cell lines (U251, SNB-19, SF-539) | Western blot for proteins involved in mitochondrial dynamics (e.g., DRP1, MFN1/2) and oxidative phosphorylation (OXPHOS) subunits. | [2][3][5] |
| Stress Response | Induces a transient integrated stress response. | Glioblastoma cell lines | Western blot for stress markers (e.g., ATF4, CHOP). | [3] |
| Anti-Tumor Activity | Inhibits the growth of human glioblastoma in culture at nanomolar concentrations. | Human glioblastoma cells, NCI 60 cancer cell panel | Cell viability assays in conjunction with Western blot or ELISA to correlate protein expression with cell death. | [1] |
Experimental Protocols
Western Blot Protocol for Analyzing Protein Expression Changes Induced by this compound
This protocol provides a framework for investigating changes in the expression and post-translational modification of key proteins in response to this compound treatment.
1. Cell Culture and this compound Treatment:
-
Culture cells (e.g., HCT116, U251) to the desired confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 6, 12, 24, 48 hours).
2. Lysate Preparation:
-
Aspirate the media and wash the cells twice with ice-cold 1X PBS.[6]
-
For adherent cells, scrape them in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6][7] For suspension cells, pellet them by centrifugation and resuspend in lysis buffer.[7]
-
A common ratio is 1 mL of lysis buffer per 1x10^7 cells.[7]
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and Gel Electrophoresis:
-
Mix a calculated amount of protein lysate (typically 10-50 µg per lane) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples and a molecular weight marker onto an SDS-PAGE gel.[6] The acrylamide (B121943) percentage will depend on the molecular weight of the target protein.[8]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[8]
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.[9]
-
Wash the membrane three times for 5-10 minutes each with TBST.[8][9]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.[8][9]
7. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9]
-
Incubate the membrane with the ECL substrate and capture the signal using an imaging system or X-ray film.[9]
-
For quantitative analysis, normalize the band intensity of the protein of interest to a suitable loading control (e.g., total protein stain or a housekeeping protein like GAPDH or β-actin).[10]
Sandwich ELISA Protocol for Quantifying Target Proteins Affected by this compound
This protocol is designed for the quantitative measurement of a specific protein (e.g., total MYC) in cell lysates following this compound treatment.
1. Plate Coating:
-
Dilute the capture antibody to its recommended concentration in a coating buffer (e.g., 1X PBS or carbonate-bicarbonate buffer).[11]
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.[11]
-
Seal the plate and incubate overnight at 4°C.[11]
2. Plate Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer (1X PBS with 0.05% Tween-20) per well.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in 1X PBS) to each well.
-
Seal the plate and incubate for at least 1-2 hours at room temperature.[12]
3. Sample and Standard Incubation:
-
Prepare cell lysates as described in the Western blot protocol (steps 1 and 2).
-
Prepare a standard curve using a known concentration of the recombinant target protein.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the standards and diluted samples to the appropriate wells.[11]
-
Seal the plate and incubate for 2 hours at room temperature.[11]
4. Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.[11]
-
Seal the plate and incubate for 1-2 hours at room temperature.[11][12]
5. Streptavidin-HRP Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of streptavidin-HRP conjugate, diluted according to the manufacturer's instructions, to each well.[11]
-
Seal the plate and incubate for 1 hour at room temperature.[11]
6. Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.[12]
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).[12]
-
Read the absorbance at 450 nm using a microplate reader.
7. Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the target protein in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the protein concentration to the total protein concentration of the lysate.
Visualizations
Signaling Pathway of this compound
Caption: this compound mechanism of action leading to interphase cell death.
Experimental Workflow for Western Blot Analysis of this compound Effects
Caption: Workflow for Western blot analysis of this compound treated cells.
Experimental Workflow for Sandwich ELISA
Caption: Step-by-step workflow for a sandwich ELISA experiment.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DDDR-13. This compound, A BRAIN PENETRATING MICROTUBULE TARGETING AGENT THAT KILLS GLIOBLASTOMA IN INTERPHASE AND BY DISRUPTING MITOCHONDRIA FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF this compound, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. addgene.org [addgene.org]
- 9. CST | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. mabtech.com [mabtech.com]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
Application of ST-401 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel microtubule-targeting agent (MTA) that acts as a mild inhibitor of microtubule (MT) assembly. Unlike many conventional MTAs that cause cell death during mitosis, this compound uniquely triggers cell death preferentially during interphase. This distinct mechanism of action prevents the formation of polyploid giant cancer cells (PGCCs), which are associated with tumor recurrence and chemoresistance.[1][2] These properties make this compound a compelling candidate for cancer therapy, particularly for tumors with a low mitotic index and for overcoming resistance to traditional antimitotic drugs. High-throughput screening (HTS) plays a crucial role in identifying and characterizing novel compounds like this compound. This document provides detailed application notes and protocols for the use of this compound in HTS campaigns.
Mechanism of Action
This compound disrupts microtubule dynamics, leading to a cascade of cellular events that culminate in interphase cell death. Key aspects of its mechanism include:
-
Mild Inhibition of Microtubule Assembly: this compound subtly interferes with the polymerization of tubulin dimers into microtubules.[1][2]
-
Induction of Integrated Stress Response (ISR): Treatment with this compound activates the ISR, a central signaling network that responds to various cellular stresses. This response involves the phosphorylation of the eukaryotic translation initiation factor eIF2α, leading to a general reduction in protein synthesis but the selective translation of stress-related proteins like ATF4.[1][2][3][4][5][6]
-
Modulation of Mitochondrial Function: this compound promotes mitochondrial fission, a process that divides mitochondria, and reduces cellular energy metabolism.[1][2]
-
Alteration of Ribosome Function: The compound has been shown to regulate mRNA transcripts involved in ribosome function.[1][2]
This combination of effects leads to a unique cellular fate, avoiding mitotic catastrophe and the subsequent formation of resilient PGCCs.
Data Presentation
The following tables summarize representative quantitative data for a compound with a mechanism of action similar to this compound, as would be generated in a typical HTS campaign.
Table 1: Biochemical and Cell-Based Assay Data
| Assay Type | Target/Cell Line | Parameter | Representative Value |
| Biochemical Assay | Purified Tubulin | Tubulin Polymerization Inhibition | IC₅₀: 5 - 20 µM |
| Cell-Based Assays | HeLa (Cervical Cancer) | Anti-proliferative Activity | GI₅₀: 50 - 200 nM |
| HCT116 (Colon Cancer) | Cytotoxicity | IC₅₀: 100 - 500 nM | |
| A549 (Lung Cancer) | Interphase Cell Death Induction | EC₅₀: 150 - 600 nM | |
| U-87 MG (Glioblastoma) | Mitochondrial Fission | EC₅₀: 200 - 800 nM |
Table 2: High-Throughput Screening Assay Parameters
| Parameter | Value | Description |
| Z'-factor | ≥ 0.5 | A measure of assay quality and suitability for HTS. |
| Signal-to-Background (S/B) Ratio | > 3 | Indicates a sufficient dynamic range for hit identification. |
| Coefficient of Variation (%CV) | < 15% | Represents the reproducibility of the assay. |
Experimental Protocols
High-Throughput Tubulin Polymerization Assay (Biochemical)
This assay measures the effect of compounds on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well, clear, flat-bottom plates
-
Microplate reader with temperature control (37°C) and 340 nm absorbance reading capability
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Using an automated liquid handler, dispense 1 µL of each compound solution into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Reagent Preparation: Prepare a 2X tubulin solution in ice-cold G-PEM buffer.
-
Assay Initiation: Pre-warm the microplate reader to 37°C. Just before the measurement, add 50 µL of the 2X tubulin solution to each well using a multichannel pipette or automated dispenser.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for 60 minutes at 37°C.
-
Data Analysis: Calculate the rate of tubulin polymerization for each well. Determine the percentage of inhibition relative to the DMSO control and calculate the IC₅₀ values for the test compounds and this compound.
High-Content Screening for Interphase Cell Death and Mitochondrial Fission (Cell-Based)
This assay utilizes automated microscopy and image analysis to quantify interphase cell death and changes in mitochondrial morphology.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (positive control)
-
DMSO (vehicle control)
-
Hoechst 33342 (nuclear stain)
-
MitoTracker™ Red CMXRos (mitochondrial stain)
-
Propidium Iodide (PI) or other cell viability dye
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of test compounds and this compound using an automated liquid handler. Include DMSO-treated wells as a negative control. Incubate for a period determined by the cell cycle length (e.g., 24-48 hours).
-
Cell Staining:
-
Add MitoTracker™ Red CMXRos to the culture medium and incubate for 30 minutes at 37°C to label mitochondria.
-
Wash the cells with pre-warmed PBS.
-
Add medium containing Hoechst 33342 and PI and incubate for 15 minutes at 37°C.
-
-
Image Acquisition: Acquire images of each well using a high-content imaging system. Use appropriate filter sets for Hoechst 33342 (blue), MitoTracker™ Red (red), and PI (far-red).
-
Image Analysis:
-
Use image analysis software to identify and segment individual cells based on the nuclear stain.
-
Quantify the percentage of PI-positive (dead) cells that do not exhibit condensed chromatin characteristic of mitosis to determine interphase cell death.
-
Analyze the morphology of the mitochondrial network in viable cells. Develop a scoring method to quantify mitochondrial fission (e.g., increased number of smaller, fragmented mitochondria).
-
-
Data Analysis: Determine the EC₅₀ values for interphase cell death and mitochondrial fission for each compound.
Mandatory Visualization
Caption: Signaling Pathway of this compound Leading to Interphase Cell Death.
References
- 1. High-throughput screening of microtubule-interacting drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. walterlab.ucsf.edu [walterlab.ucsf.edu]
Application Notes and Protocols for ST-401 in In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel, brain-penetrant microtubule-targeting agent (MTA) that presents a promising therapeutic strategy for glioblastoma (GBM). Unlike traditional MTAs that primarily induce cell death during mitosis, this compound uniquely triggers cell death in interphase. This mechanism is particularly advantageous in treating slow-proliferating tumors like GBM and may circumvent the development of polyploid giant cancer cells, which are associated with treatment resistance. Preclinical studies have demonstrated the efficacy of this compound in reducing tumor growth and enhancing the effects of standard-of-care treatments for glioma.
These application notes provide detailed protocols for utilizing various in vivo imaging techniques to monitor the efficacy and pharmacodynamics of this compound in preclinical models of glioblastoma. The described methods will enable researchers to visualize and quantify the effects of this compound on tumor progression, microtubule dynamics, and mitochondrial morphology in living animals.
Mechanism of Action of this compound
This compound functions as a mild inhibitor of microtubule (MT) assembly. It binds to the colchicine (B1669291) site on tubulin, leading to a gentle and reversible reduction in microtubule dynamics. This disruption of the microtubule network results in several downstream cellular effects, including mitotic delay and, significantly, cell death during interphase. Furthermore, this compound has been shown to reduce energy metabolism and promote mitochondrial fission. Its ability to cross the blood-brain barrier makes it a particularly suitable candidate for treating brain tumors.[1]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Tubulin Assembly) | - | 1.1 µM | [1] |
| IC50 (Cell Viability) | Patient-Derived Glioma | 24-47 nM | [1] |
Table 1: In Vitro Efficacy of this compound.
Application 1: Monitoring Glioblastoma Tumor Growth and Response to this compound using Bioluminescence Imaging (BLI)
Bioluminescence imaging (BLI) is a non-invasive technique that allows for the longitudinal monitoring of tumor growth in living animals. This method relies on tumor cells that are genetically engineered to express a luciferase enzyme. Upon administration of the substrate luciferin, the enzyme catalyzes a reaction that produces light, which can be detected and quantified.
Experimental Protocol: Orthotopic Glioblastoma Xenograft Model and BLI
This protocol describes the stereotactic implantation of luciferase-expressing glioblastoma cells into the brains of immunodeficient mice and the subsequent monitoring of tumor growth using BLI.
Materials:
-
Luciferase-expressing glioblastoma cells (e.g., U87-luc, GL261-luc)
-
Immunodeficient mice (e.g., nude or SCID)
-
Stereotactic apparatus for small animals
-
Anesthesia machine with isoflurane (B1672236)
-
D-luciferin potassium salt
-
In vivo imaging system (IVIS) or similar
-
Standard surgical tools
Procedure:
-
Cell Preparation: Culture luciferase-expressing glioblastoma cells under standard conditions. On the day of surgery, harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Preparation and Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Place the mouse in the stereotactic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotactic coordinates for the desired brain region (e.g., striatum), drill a small burr hole through the skull.
-
Slowly inject the cell suspension (e.g., 2-5 µL) into the brain parenchyma using a Hamilton syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Post-Operative Care: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate analgesics as per institutional guidelines.
-
Bioluminescence Imaging:
-
Allow tumors to establish for a predetermined period (e.g., 7-10 days).
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal injection.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. The signal intensity (photons/second) is proportional to the number of viable tumor cells.
-
-
This compound Treatment and Monitoring:
-
Once tumors are established and a baseline BLI signal is recorded, begin treatment with this compound or vehicle control.
-
Perform BLI at regular intervals (e.g., weekly) to monitor tumor growth or regression in response to treatment.
-
Figure 2: Experimental workflow for monitoring tumor response to this compound using BLI.
Application 2: Visualizing the Effect of this compound on Microtubule Dynamics In Vivo
Directly imaging the effect of this compound on microtubule dynamics in a living animal can provide crucial pharmacodynamic information. This can be achieved using advanced microscopy techniques like multiphoton microscopy in combination with fluorescently labeled tubulin or microtubule-associated proteins.
Experimental Protocol: Intravital Imaging of Microtubule Dynamics
This protocol provides a general framework for imaging microtubule dynamics in glioblastoma cells within the brain of a living mouse.
Materials:
-
Glioblastoma cells expressing a fluorescently tagged microtubule-associated protein (e.g., GFP-tubulin or mCherry-EB3).
-
Immunodeficient mice.
-
Cranial window implantation setup.
-
Multiphoton microscope.
-
Anesthesia and animal monitoring equipment.
Procedure:
-
Cell Line Generation: Stably transfect glioblastoma cells with a plasmid encoding a fluorescently tagged tubulin subunit (e.g., GFP-α-tubulin) or a microtubule plus-end tracking protein (e.g., mCherry-EB3).
-
Cranial Window Implantation:
-
Perform a craniotomy over the desired brain region in an anesthetized mouse.
-
Implant a glass coverslip to create a cranial window for optical access to the brain.
-
-
Tumor Cell Implantation: After the mouse has recovered from the cranial window surgery, inject the fluorescently labeled glioblastoma cells into the brain cortex beneath the cranial window.
-
Intravital Imaging:
-
Once the tumor is established, anesthetize the mouse and fix its head under the multiphoton microscope objective.
-
Acquire baseline time-lapse images of the fluorescently labeled microtubules within the tumor cells to visualize their dynamic instability (growth, shrinkage, and catastrophe events).
-
-
This compound Administration and Imaging:
-
Administer this compound systemically (e.g., via intravenous or intraperitoneal injection).
-
Continuously or intermittently acquire time-lapse images to observe the real-time effects of this compound on microtubule dynamics. A reduction in microtubule dynamicity is expected.
-
Figure 3: Workflow for intravital imaging of microtubule dynamics.
Application 3: Assessing this compound-Induced Mitochondrial Fission In Vivo
Given that this compound promotes mitochondrial fission, in vivo imaging can be employed to visualize this effect in tumor cells. This provides a cellular-level confirmation of the drug's mechanism of action in a living system.
Experimental Protocol: Imaging Mitochondrial Morphology
This protocol outlines the use of fluorescent reporters to visualize mitochondrial morphology in glioblastoma xenografts.
Materials:
-
Glioblastoma cells expressing a mitochondria-targeted fluorescent protein (e.g., mito-GFP or mito-DsRed).
-
Immunodeficient mice with cranial windows.
-
Multiphoton microscope.
-
Anesthesia and animal monitoring equipment.
Procedure:
-
Cell Line Generation: Create a stable glioblastoma cell line expressing a fluorescent protein targeted to the mitochondrial matrix.
-
Animal Model Preparation: Prepare mice with cranial windows and implant the fluorescently labeled glioblastoma cells as described in the previous protocol.
-
Baseline Imaging:
-
Once tumors are established, acquire high-resolution 3D images of the mitochondria within the tumor cells using a multiphoton microscope.
-
At baseline, mitochondria are expected to exhibit a tubular, interconnected network.
-
-
This compound Treatment and Post-Treatment Imaging:
-
Administer this compound to the tumor-bearing mice.
-
At various time points post-treatment, re-image the same tumor regions.
-
Analyze the images for changes in mitochondrial morphology. An increase in fragmented, punctate mitochondria would be indicative of increased mitochondrial fission.
-
-
Quantitative Analysis: Image analysis software can be used to quantify mitochondrial morphology, such as aspect ratio and form factor, to provide a quantitative measure of fission.
Conclusion
The in vivo imaging protocols detailed in these application notes provide a robust framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound. By employing techniques such as bioluminescence imaging, intravital microscopy of microtubule dynamics, and imaging of mitochondrial morphology, scientists can gain valuable insights into the therapeutic potential of this novel brain-penetrant microtubule-targeting agent for the treatment of glioblastoma. These methods will be instrumental in advancing the development of this compound and other next-generation therapies for brain cancer.
References
Application Notes and Protocols for Assessing ST-401 Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: ST-401 is a novel microtubule targeting agent (MTA) that acts as a mild inhibitor of microtubule (MT) assembly.[1] Unlike many conventional MTAs that cause cell death during mitosis, this compound has been shown to preferentially kill cancer cells during interphase, a mechanism that may prevent the formation of malignant polyploid giant cancer cells (PGCC).[1] Furthermore, this compound has demonstrated the ability to reduce energy metabolism and promote mitochondrial fission in cancer cell lines, including glioblastoma.[1] These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action of this compound, leading to apoptosis.
Caption: Proposed signaling pathway of this compound.
In Vitro Efficacy Assessment Protocols
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the concentration-dependent effects of this compound on cancer cell lines.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h |
| U-87 MG | Glioblastoma | 50 |
| A549 | Lung Carcinoma | 75 |
| MCF-7 | Breast Adenocarcinoma | 120 |
| Jurkat | T-cell Leukemia | 40 |
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism of action for many anti-cancer agents.
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol: Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Caspase-3/7 Activity Assay
Caspases are key mediators of apoptosis.[3] This assay measures the activity of executioner caspases 3 and 7.
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a parallel viability assay.
Cell Cycle Analysis
Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.
In Vivo Efficacy Assessment Protocols
In vivo studies are crucial for evaluating the therapeutic potential of this compound in a living organism.[4] Xenograft models using human cancer cells implanted in immunocompromised mice are commonly used.[5]
Caption: General workflow for an in vivo xenograft study.
Xenograft Mouse Model Protocol
-
Cell Preparation: Harvest cancer cells (e.g., U-87 MG for glioblastoma) during their exponential growth phase. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Administer this compound via an appropriate route (e.g., intravenous or intraperitoneal injection) at various doses and schedules. The control group should receive the vehicle.
-
Efficacy Evaluation:
-
Tumor Growth Inhibition (TGI): Continue to monitor tumor volume and body weight. TGI is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Survival Analysis: Monitor the mice for signs of toxicity and euthanize them when tumors reach a predetermined size or if they show signs of distress. Plot survival curves using the Kaplan-Meier method.
-
Table 2: Example In Vivo Efficacy Data for this compound in a U-87 MG Xenograft Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | QDx5 | 1500 ± 250 | - |
| This compound | 10 | QDx5 | 800 ± 150 | 46.7 |
| This compound | 20 | QDx5 | 450 ± 100 | 70.0 |
Pharmacodynamic (PD) Marker Analysis
At the end of the in vivo study, tumors can be harvested to assess the on-target effects of this compound.
-
Tissue Collection: Euthanize the mice and excise the tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) and another portion can be snap-frozen for protein or RNA analysis.
-
Immunohistochemistry (IHC):
-
Proliferation Marker: Stain for Ki-67 to assess the effect on cell proliferation.
-
Apoptosis Marker: Stain for cleaved caspase-3 to confirm the induction of apoptosis.
-
-
Western Blotting: Analyze the expression levels of proteins involved in the BCL-2 pathway (e.g., BCL-2, BAX, BIM) to investigate the molecular mechanism of this compound-induced apoptosis.[6][7][8]
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the preclinical efficacy of this compound. By employing a combination of in vitro and in vivo assays, researchers can elucidate the mechanism of action, determine the potency, and establish the therapeutic potential of this novel microtubule targeting agent. The data generated from these studies will be critical for the continued development of this compound as a potential anti-cancer therapeutic.
References
- 1. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmglabtech.com [bmglabtech.com]
- 3. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. championsoncology.com [championsoncology.com]
- 6. Why do BCL-2 inhibitors work and where should we use them in the clinic? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-Transcriptional Regulation of Anti-Apoptotic BCL2 Family Members [mdpi.com]
Application Notes and Protocols for ST-401 in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ST-401 is a novel, brain-penetrant microtubule-targeting agent (MTA) that presents a promising therapeutic avenue for glioblastoma (GBM). Unlike traditional MTAs that primarily induce cell death during mitosis, this compound acts as a mild inhibitor of microtubule (MT) assembly, leading to a distinct mechanism of action. This compound preferentially triggers cancer cell death during interphase, a critical feature that helps prevent the formation of polyploid giant cancer cells (PGCCs), which are associated with tumor recurrence and chemoresistance.[1][2][3] The unique mode of action of this compound involves the induction of an integrated stress response, a reduction in cellular energy metabolism, and the promotion of mitochondrial fission.[1][2]
These application notes provide a comprehensive overview of the use of this compound in GBM disease models, including its mechanism of action, protocols for key in vitro and in vivo experiments, and quantitative data to guide researchers in their studies.
Mechanism of Action
This compound binds to the colchicine (B1669291) site on tubulin, leading to a gentle and reversible inhibition of microtubule assembly.[4] This mild disruption of microtubule dynamics allows cancer cells to exit mitosis, thereby avoiding the mitotic slippage that can lead to the formation of malignant PGCCs.[1][5] Instead, this compound-treated cells undergo cell death during the subsequent interphase.
Single-cell RNA sequencing has revealed that this compound treatment leads to significant changes in mRNA transcripts related to ribosomal and mitochondrial functions.[1][2][6] This is accompanied by a tangible impact on mitochondrial dynamics and function, characterized by:
-
Promotion of Mitochondrial Fission: this compound treatment results in a shift from elongated, networked mitochondria to a more fragmented mitochondrial morphology.[1][2]
-
Reduction in Energy Metabolism: A notable decrease in mitochondrial respiration, including basal and maximal oxidative phosphorylation (OXPHOS) and ATP production, is observed in this compound-sensitive GBM cells.[6]
This disruption of mitochondrial function is a key component of the interphase cell death induced by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in glioblastoma models.
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | IC50 (nM) | Key Observations |
| Patient-Derived GBM Isolates | Nanomolar range | Potent cytotoxic effects observed. |
| U251 | Not specified | Exhibits sensitivity to this compound. |
| SNB-19 | Not specified | Shows increasing vulnerability to this compound. |
| SF-539 | Not specified | Demonstrates the highest vulnerability, with significant reduction in mitochondrial function upon treatment.[6] |
| HCT116 (Colon Carcinoma) | ~100 nM | Used as a model to compare interphase vs. mitotic cell death with Nocodazole. At 100 nM, 89% of cell death occurs in interphase.[3] |
Table 2: In Vivo Efficacy of this compound in Glioblastoma Mouse Models
| Mouse Model | Treatment Regimen | Key Outcomes |
| Human Tumor Xenograft | 20 mg/kg/bdip (i.p. injection) | Reduced tumor growth and doubled overall survival.[7] |
| RCAS-PDGF Glioblastoma | This compound in combination with standard care (radiation and Temodar®) | Increased overall survival by 2-fold.[7] |
Experimental Protocols
In Vitro Microtubule Assembly Assay
This assay is used to determine the direct effect of this compound on tubulin polymerization.
Materials:
-
Purified tubulin protein
-
G-PEM buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, 5% glycerol)
-
GTP solution (1.0 mM)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a reaction mixture containing purified tubulin (40 µM) in G-PEM buffer.
-
Supplement the reaction mixture with 1.0 mM GTP.
-
Add this compound to the desired final concentration. For the control, add an equivalent volume of DMSO.
-
Transfer the reaction mixture to a 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 350 nm at regular intervals to monitor the turbidity, which corresponds to microtubule polymerization.
-
Plot absorbance versus time to visualize the kinetics of tubulin assembly in the presence and absence of this compound.
Analysis of Interphase vs. Mitotic Cell Death
This protocol uses live-cell imaging to quantify the timing of cell death.
Materials:
-
GBM cell line (e.g., U251) or HCT116-H2B-mCherry stable cell line
-
Cell culture medium
-
This compound
-
Nocodazole (for comparison)
-
Live-cell imaging system with an environmentally controlled chamber (37°C, 5% CO2)
-
Fluorescent nuclear stain (e.g., Hoechst 33342, if not using a fluorescently tagged histone cell line)
Procedure:
-
Seed cells in a glass-bottom imaging dish and allow them to adhere overnight.
-
If required, stain the cells with a live-cell compatible nuclear dye according to the manufacturer's protocol.
-
Replace the medium with fresh medium containing this compound or Nocodazole at the desired concentrations. Include a vehicle control (DMSO).
-
Place the dish in the live-cell imaging system.
-
Acquire images (phase contrast and fluorescence) every 15-30 minutes for 24-48 hours.
-
Analyze the time-lapse movies to score individual cells for the timing of cell death.
-
Mitotic Death: Cell death (e.g., membrane blebbing, cellular fragmentation) occurs while chromosomes are condensed and aligned at the metaphase plate.
-
Interphase Death: Cell death occurs when the nucleus is intact and chromosomes are decondensed.
-
-
Quantify the percentage of cells dying in mitosis versus interphase for each treatment condition.[3]
Mitochondrial Fission and Function Assays
A. Visualization of Mitochondrial Morphology
Materials:
-
GBM cell lines (e.g., U251, LN229, U87-MG)
-
MitoTracker Green FM or other mitochondrial-specific fluorescent probes
-
This compound
-
Confocal microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to attach.
-
Treat the cells with this compound at various concentrations for the desired time (e.g., 24 hours).
-
During the last 30 minutes of incubation, add MitoTracker Green FM to the culture medium according to the manufacturer's instructions.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde.
-
Mount the coverslips on microscope slides.
-
Image the mitochondrial morphology using a confocal microscope.
-
Quantify the degree of mitochondrial fragmentation by analyzing the images for changes from tubular networks to punctate structures.[8]
B. Analysis of Mitochondrial Respiration (Seahorse Assay)
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
GBM cell lines
-
This compound
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Oligomycin, FCCP, and Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
-
Treat the cells with this compound for the desired duration.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium and incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Place the cell culture plate in the Seahorse XF Analyzer and run the mitochondrial stress test protocol.
-
The analyzer will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.
-
Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
Single-Cell RNA Sequencing (scRNA-seq) Analysis
This protocol outlines the general workflow for analyzing the transcriptional changes induced by this compound at the single-cell level.
Materials:
-
GBM cell line
-
This compound
-
Nocodazole (for comparison)
-
Cell dissociation solution (e.g., TrypLE)
-
Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)
-
Reagents and kits for library preparation and sequencing
Procedure:
-
Treat cultured GBM cells with this compound, Nocodazole, or vehicle (DMSO) for a defined period.
-
Harvest the cells and prepare a single-cell suspension using a gentle dissociation method.
-
Assess cell viability and concentration.
-
Proceed with single-cell capture, reverse transcription, and library preparation according to the manufacturer's protocol for the chosen scRNA-seq platform.
-
Sequence the prepared libraries on a compatible sequencing instrument.
-
Perform data analysis, including:
-
Demultiplexing and alignment of sequencing reads.
-
Quality control and filtering of cells.
-
Normalization and scaling of gene expression data.
-
Dimensionality reduction (e.g., PCA, UMAP) and clustering to identify cell populations.
-
Differential gene expression analysis between treatment groups to identify this compound-regulated transcripts.
-
Pathway and gene set enrichment analysis to elucidate the biological processes affected by this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF this compound, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitosis exit followed by death in interphase prevents the development of polyploid giant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DDDR-13. This compound, A BRAIN PENETRATING MICROTUBULE TARGETING AGENT THAT KILLS GLIOBLASTOMA IN INTERPHASE AND BY DISRUPTING MITOCHONDRIA FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DDIS-29. BRAIN-PENETRANT MICROTUBULE-TARGETING AGENT, this compound, KILLS GLIOBLASTOMA THROUGH A NOVEL MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of celastrol on mitochondrial dynamics and proliferation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with ST-401 solubility
Welcome to the technical support center for ST-401. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a brain-penetrant microtubule-targeting agent (MTA). It functions as a microtubule (MT) assembly inhibitor. By disrupting microtubule dynamics, this compound can trigger mitotic delay and cell death in interphase, demonstrating potent antitumor activity.
Q2: What are the primary challenges with this compound solubility?
This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dissolution in aqueous buffers like PBS or saline will likely result in precipitation. Therefore, the use of organic solvents or specific formulations is necessary to achieve a clear and stable solution.
Q3: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For in vivo experiments, it can be prepared in a vehicle of DMSO, PEG300, Tween-80, and saline, or in a mixture of DMSO and corn oil.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of DMSO is significantly reduced upon dilution, causing the poorly soluble this compound to fall out of the aqueous solution. | For in vitro assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.1%) to minimize cytotoxicity while maintaining solubility. It is crucial to add the DMSO stock to the aqueous buffer with vigorous mixing. |
| Cloudy or unclear solution when preparing for in vivo studies. | Incomplete dissolution or precipitation in the vehicle. | Follow the detailed experimental protocols for preparing formulations for animal studies. Ensure each component is fully dissolved before adding the next. Gentle warming and vortexing can aid dissolution. |
| Inconsistent experimental results. | This could be due to the precipitation of this compound, leading to a lower effective concentration in your assay. | Always prepare fresh working solutions from a stock solution on the day of the experiment. Visually inspect the solution for any precipitates before use. If precipitates are observed, the solution should be properly re-dissolved or remade. |
Quantitative Solubility Data
The following tables summarize the solubility of this compound in different solvent systems, as provided by MedchemExpress.[1][2]
Table 1: Solubility for In Vivo Formulation 1
| Solvents | Percentage | Solubility | Notes |
| DMSO | 10% | ≥ 5 mg/mL (14.19 mM) | Prepare a 50 mg/mL stock in DMSO first. |
| PEG300 | 40% | Add PEG300 to the DMSO stock and mix well. | |
| Tween-80 | 5% | Add Tween-80 and mix until the solution is clear. | |
| Saline | 45% | Add saline to the final volume. |
Table 2: Solubility for In Vivo Formulation 2
| Solvents | Percentage | Solubility | Notes |
| DMSO | 10% | ≥ 5 mg/mL (14.19 mM) | Prepare a 50 mg/mL stock in DMSO first. |
| Corn Oil | 90% | Add the DMSO stock to corn oil and mix thoroughly. This formulation is suitable for longer-term animal studies.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL in DMSO)
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of pure, anhydrous DMSO to achieve a 50 mg/mL concentration.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1][2] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of this compound for In Vitro Cell-Based Assays
-
Thaw the 50 mg/mL DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration directly in the cell culture medium.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Add the diluted this compound solution to the cells and mix gently by swirling the plate.
Protocol 3: Preparation of this compound for In Vivo Administration (Formulation 1)
-
Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.
-
In a sterile tube, add 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is homogeneous.[1][2]
-
Add 50 µL of Tween-80 and mix until the solution is clear.[1][2]
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix well.[1][2]
-
The final concentration of this compound in this formulation will be 5 mg/mL.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Troubleshooting Off-Target Effects of ST-401
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting potential off-target effects of ST-401, a brain-penetrant microtubule-targeting agent. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a mild inhibitor of microtubule (MT) assembly.[1] It binds to the colchicine (B1669291) site on tubulin, leading to a gentle and reversible reduction in microtubule assembly.[2] Unlike many other microtubule-targeting agents that primarily induce cell death during mitosis, this compound has been shown to preferentially kill cancer cells, particularly glioblastoma, during interphase.[1][3] This unique mechanism is associated with the induction of a transient integrated stress response, a reduction in energy metabolism, and the promotion of mitochondrial fission.[1][3]
Q2: My cells are showing a phenotype inconsistent with typical mitotic arrest. Could this be an off-target effect?
While possible, it's important to first consider this compound's known, unique mechanism of action. Observed phenotypes such as altered mitochondrial morphology, decreased cellular energy levels (e.g., reduced ATP production), or signs of cellular stress outside of mitosis are likely related to its on-target activity of disrupting microtubule function and subsequently impacting mitochondrial dynamics.[1][3]
However, if you observe effects completely unrelated to microtubule or mitochondrial function, further investigation into potential off-target binding may be warranted. Microtubule-targeting agents can sometimes exhibit off-target effects on other proteins, including kinases.
Q3: I am observing significant toxicity in my non-cancerous cell line control. Is this expected?
While this compound shows preferential activity against cancer cells, microtubules are essential components of all eukaryotic cells.[4] Disruption of the microtubule network can affect non-proliferating cells, a known class effect of microtubule inhibitors that can lead to side effects like neurotoxicity.[5] Therefore, some level of toxicity in non-cancerous cells may be expected, particularly at higher concentrations. It is crucial to perform dose-response studies to determine the therapeutic window in your specific cell models.
Q4: How can I determine if the observed unexpected phenotype is a direct off-target effect of this compound?
Distinguishing a direct off-target effect from a downstream consequence of the primary mechanism can be challenging. A logical approach to troubleshooting involves a series of validation experiments. The following sections provide detailed protocols for investigating potential off-target effects.
Troubleshooting Experimental Workflow
If you suspect an off-target effect, the following workflow can help you systematically investigate the issue.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Key Experiments for Off-Target Validation
Here are detailed methodologies for key experiments to investigate potential off-target effects of this compound.
Experiment 1: Cellular Thermal Shift Assay (CETSA)
This assay assesses the direct binding of this compound to a potential off-target protein in a cellular context.
Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures, in the presence and absence of the ligand.
Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant.
-
Analyze the amount of the protein of interest in the soluble fraction by Western blot or other quantitative protein analysis methods.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both this compound treated and vehicle-treated samples. A rightward shift in the melting curve for the this compound treated sample indicates target engagement.
-
Experiment 2: Kinase Profiling
If you suspect off-target effects on cellular signaling pathways, a kinase profiling assay can screen this compound against a panel of kinases.
Principle: This is typically a fee-for-service assay performed by specialized companies. It measures the inhibitory activity of a compound against a large number of purified kinases.
Generalized Protocol (Radiometric Assay):
-
Reaction Setup:
-
In a multi-well plate, combine the purified kinase, its specific substrate, and this compound at various concentrations.
-
-
Initiate Reaction:
-
Start the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP.
-
-
Incubation:
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
-
Stopping the Reaction and Measuring Incorporation:
-
Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Wash away unincorporated [γ-³³P]-ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at different concentrations of this compound to determine IC50 values.
-
Experiment 3: Unbiased Proteomic Profiling
For a broader, unbiased search for off-target proteins, chemical proteomics approaches can be employed.
Principle: These methods use chemical probes or affinity matrices to identify proteins that directly interact with a small molecule in a complex biological sample.
Example Method: Compound-Centric Chemical Proteomics (CCCP)
-
Probe Synthesis:
-
Synthesize a derivative of this compound that can be immobilized on a solid support (e.g., agarose (B213101) beads) without significantly affecting its biological activity. This often involves adding a linker arm to a part of the molecule that is not critical for its interaction with its primary target.
-
-
Affinity Chromatography:
-
Incubate the immobilized this compound probe with cell lysate.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Protein Identification:
-
Identify the eluted proteins using mass spectrometry (MS).
-
-
Validation:
-
Validate potential off-target candidates identified by MS using orthogonal assays such as CETSA or direct enzymatic assays.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how data from a kinase profiling experiment might be presented. Note: This is hypothetical data for illustrative purposes only.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target (Tubulin) |
| Tubulin (On-Target) | 25 | - |
| Kinase A | >10,000 | >400 |
| Kinase B | 5,000 | 200 |
| Kinase C | >10,000 | >400 |
| Kinase D | 8,000 | 320 |
Table 2: Troubleshooting Common Issues
| Observed Issue | Potential On-Target Cause | Potential Off-Target Cause | Recommended First Action |
| Unexpected Cell Morphology | Disruption of the microtubule cytoskeleton. | Interaction with other cytoskeletal proteins. | Immunofluorescence staining for tubulin to confirm microtubule disruption. |
| Decreased Cell Viability at Low Concentrations | High sensitivity of the cell line to microtubule disruption and mitochondrial effects. | Cytotoxicity due to inhibition of an essential off-target protein. | Perform a dose-response curve and compare with other cell lines. |
| Altered Gene Expression Profile (Unrelated to Cell Cycle/Metabolism) | Downstream effects of the integrated stress response. | Direct or indirect modulation of transcription factors or signaling pathways. | Validate key gene expression changes with qPCR and Western blot. |
Signaling Pathway and Workflow Diagrams
Caption: On-target signaling pathway of this compound leading to interphase cell death.
Caption: Experimental approaches for investigating potential off-target effects of this compound.
References
- 1. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A brain-penetrant microtubule-targeting agent that disrupts hallmarks of glioma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
Technical Support Center: Improving the Stability of ST-401 in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered with ST-401 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity in my cell-based assay. What are the potential causes?
A1: Loss of this compound activity in solution can stem from several factors. The primary causes are chemical degradation, precipitation due to poor solubility, or adsorption to container surfaces. Chemical degradation can occur through processes like hydrolysis, oxidation, or photolysis, especially in aqueous buffers over time.[1][2][3] It is also crucial to consider that the compound may be precipitating out of solution, which can be mistaken for degradation.[1]
Q2: What are the most common chemical degradation pathways for a small molecule like this compound?
A2: For small molecule drugs, the most prevalent degradation pathways in solution are hydrolysis, oxidation, and photolysis.[2][3]
-
Hydrolysis: Is the cleavage of chemical bonds by water. This is a common issue for molecules containing ester or amide functional groups and can be catalyzed by acidic or basic conditions.[1][3]
-
Oxidation: Involves the reaction of the molecule with oxygen, which can be initiated by light, heat, or trace metals.[3] Electron-rich parts of a molecule are often susceptible to oxidation.
-
Photolysis: Is degradation caused by exposure to light, particularly UV light.
Other potential degradation reactions include elimination, isomerization, and dimerization.[4][5]
Q3: How can I quickly determine if my this compound is degrading?
A3: A straightforward approach is to prepare a fresh solution of this compound and compare its activity or analytical profile to an older solution. You can perform a time-course analysis by incubating the solution under your experimental conditions and analyzing aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours).[1] Analytical techniques like High-Performance Liquid Chromatography (HPLC) are ideal for this, as they can show a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.
Q4: What general strategies can I employ to improve the stability of this compound in my aqueous experimental buffer?
A4: Several strategies can enhance the stability of this compound in solution:
-
pH Optimization: If this compound is susceptible to pH-dependent hydrolysis, adjusting the buffer pH to a more optimal range can significantly improve stability.[1][2]
-
Temperature Control: Degradation reactions are generally slower at lower temperatures. Storing stock solutions at -20°C or -80°C and preparing working solutions fresh before use can be effective.[1]
-
Light Protection: If this compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil to prevent photodecomposition.[1]
-
Use of Co-solvents: For compounds with limited aqueous solubility, adding a small percentage of a water-miscible organic co-solvent like DMSO or ethanol (B145695) can improve both solubility and stability.[1][6]
-
Addition of Excipients: Antioxidants can be added to formulations to prevent oxidative degradation. For some molecules, complexation with agents like cyclodextrins can protect labile functional groups.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound solutions.
| Observed Problem | Potential Cause | Suggested Solution(s) |
| Loss of biological activity in an assay. | Chemical degradation of this compound in the assay medium. | - Prepare this compound solutions fresh before each experiment.- Assess the stability of this compound in the specific assay medium over the experiment's duration.- Optimize the pH of the assay buffer if hydrolysis is suspected. |
| Precipitate forms after diluting DMSO stock into aqueous buffer. | Poor aqueous solubility of this compound. | - Decrease the final concentration of this compound in the aqueous solution.[6]- Increase the percentage of the organic co-solvent (e.g., DMSO), ensuring it does not affect the experimental outcome.[6]- Investigate the use of solubility-enhancing excipients. |
| Stock solution changes color over time. | Oxidative degradation or photolysis. | - Store the stock solution under an inert atmosphere (e.g., argon or nitrogen).- Protect the solution from light by using amber vials or wrapping the container in foil.[1]- Add a suitable antioxidant to the solvent. |
| Inconsistent results between experiments. | Instability of this compound in solution, leading to variable concentrations. | - Always prepare fresh working solutions from a frozen stock for each experiment.- Perform a stability check of the stock solution to ensure its integrity.- Quantify the concentration of this compound in solution before use if high accuracy is required. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific aqueous buffer over a 24-hour period at different temperatures.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Low-binding microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 50 µM in the aqueous buffer. Ensure the final DMSO concentration is low (e.g., <0.5%) and consistent across all samples.
-
Incubation: Aliquot the working solution into separate low-binding tubes for each time point and temperature condition. Incubate the tubes at three different temperatures: 4°C, 25°C (room temperature), and 37°C.
-
Time Points: Collect samples at 0, 1, 2, 4, 8, and 24 hours.
-
Sample Analysis: At each time point, immediately analyze the sample by HPLC.
-
Inject a fixed volume of the solution.
-
Monitor the peak area of the parent this compound compound.
-
-
Data Analysis: Normalize the peak area at each time point to the peak area at time 0. A decrease in the normalized peak area indicates degradation.
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
This table should be filled in with the experimental data.
Visualizations
Troubleshooting Workflow for this compound Instability
Caption: Troubleshooting workflow for this compound instability.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical degradation pathways of this compound.
Experimental Workflow for Stability Screening
Caption: Workflow for this compound stability screening.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Various Types and Mechanisms of Degradation Reactions | Organic Chemistry of Drug Degradation | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 5. veeprho.com [veeprho.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Unexpected Results with ST-401
Welcome to the technical support center for ST-401. This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected results during in vitro experiments with the microtubule-targeting agent this compound. Here you will find troubleshooting guides and frequently asked questions to help you navigate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a brain-penetrant microtubule-targeting agent (MTA) that uniquely kills cancer cells, particularly glioblastoma (GBM), during interphase.[1][2] It binds to the colchicine (B1669291) site on β-tubulin, leading to a gentle and reversible inhibition of microtubule assembly.[1][2] This action triggers a cascade of cellular events including a transient integrated stress response (ISR), reduced energy metabolism, and promotion of mitochondrial fission, ultimately leading to cell death without mitotic arrest.[3] This mechanism is advantageous as it may prevent the formation of polyploid giant cancer cells (PGCCs), which are associated with tumor malignancy and drug resistance.[3]
Q2: At what concentration should I use this compound in my cell culture experiments?
The optimal concentration of this compound is cell-line dependent. For glioblastoma cell lines, nanomolar concentrations have been shown to be effective. It is recommended to perform a dose-response curve to determine the IC50 for your specific cell line. Based on published data, a starting point for concentration ranges could be:
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| MGG8 | Glioblastoma | 0.014 |
| T98G | Glioblastoma | 0.036 |
| U251 | Glioblastoma | Not explicitly stated, but sensitive in the nanomolar range. |
| SNB-19 | Glioblastoma | Increasingly vulnerable compared to U251. |
| SF-539 | Glioblastoma | Most vulnerable of the U251, SNB-19, SF-539 series. |
This table presents illustrative data from published studies to guide initial experimental design.
Q3: I am not observing the expected interphase cell death. Instead, my cells are arresting in mitosis. What could be the reason?
While this compound preferentially induces cell death in interphase at lower, effective concentrations, higher concentrations may lead to mitotic arrest, a more common effect for microtubule-targeting agents. It is crucial to have a well-defined concentration range for your specific cell line. If you observe mitotic arrest, consider the following:
-
Concentration is too high: You may be using a concentration of this compound that is overwhelming the gentle microtubule disruption mechanism, leading to a more pronounced effect on the mitotic spindle. Try reducing the concentration of this compound in your experiments.
-
Cell line-specific responses: Different cell lines can have varying sensitivities and responses to MTAs. Your cell line might have a narrower window for interphase death before mitotic arrest occurs.
-
Experimental timeline: The kinetics of interphase death may differ between cell lines. Ensure you are observing the cells over a sufficient time course to capture this effect.
Q4: My cells are showing signs of resistance to this compound. What are the potential mechanisms?
Resistance to colchicine-binding site inhibitors like this compound can arise from several factors:
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration to sub-lethal levels.
-
Alterations in the drug target: Mutations in the genes encoding α- or β-tubulin can prevent this compound from binding effectively to the colchicine site. Changes in the expression of different tubulin isotypes, particularly an increase in βIII-tubulin, have also been associated with resistance to some MTAs.[4]
Troubleshooting Guides
Problem 1: Inconsistent Cell Viability Results
Unexpected Result: High variability in IC50 values between experiments.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Variability in Drug Dilution | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inconsistent Incubation Times | Adhere to a strict incubation timeline for all experiments. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and drug response. |
Problem 2: Difficulty Confirming the Mechanism of Action
A. Unexpected Result: No observable increase in mitochondrial fission.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Suboptimal Imaging Conditions | Ensure your microscopy setup has the appropriate resolution and sensitivity to visualize mitochondrial morphology. Use a mitochondrial-specific fluorescent probe (e.g., MitoTracker) and acquire Z-stacks to capture the full mitochondrial network. |
| Incorrect Timing of Observation | The promotion of mitochondrial fission by this compound is a dynamic process. Perform a time-course experiment to identify the optimal time point for observing maximal fission. |
| Quantification Method is Not Sensitive Enough | Utilize image analysis software to quantify mitochondrial morphology objectively. Parameters such as mitochondrial circularity, aspect ratio, and fragmentation index can provide quantitative data. |
B. Unexpected Result: No activation of the Integrated Stress Response (ISR) is detected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Transient Nature of the ISR | The ISR induced by this compound is described as transient.[3] Perform a time-course experiment to capture the peak of ISR activation. |
| Incorrect Markers Analyzed | For Western blot analysis, probe for key ISR markers such as the phosphorylated form of eIF2α (p-eIF2α) and the upregulation of ATF4 and CHOP.[5][6] |
| Low Sensitivity of Detection Method | Ensure your antibodies are validated and your Western blot protocol is optimized for detecting the target proteins. |
Experimental Protocols & Methodologies
Cell Viability Assay (MTS/MTT)
This protocol is a general guideline for determining the IC50 of this compound.
-
Cell Seeding: Seed your glioblastoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 10 µM. Replace the medium in the wells with the drug dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Quantification of Mitochondrial Fission
This protocol outlines a method for visualizing and quantifying changes in mitochondrial morphology.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Staining: Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's protocol.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the determined optimal time.
-
Live-Cell Imaging: Acquire images using a confocal microscope equipped with environmental control (37°C, 5% CO2). Capture Z-stacks to visualize the entire mitochondrial network.
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to process the images.
-
Apply a threshold to segment the mitochondria.
-
Use particle analysis tools to measure mitochondrial parameters such as area, perimeter, and aspect ratio. An increase in the number of smaller, more circular mitochondria is indicative of fission.
-
Western Blot for Integrated Stress Response (ISR) Markers
This protocol provides a method to detect the activation of the ISR.
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the protein of interest to the loading control and, where appropriate, to the total protein (e.g., p-eIF2α to total eIF2α).
Visualizations
Caption: Signaling pathway of this compound leading to interphase cell death.
Caption: Logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Culture conditions defining glioblastoma cells behavior: what is the impact for novel discoveries? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: ST-401 (SL-401/Tagraxofusp) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with ST-401 (SL-401/Tagraxofusp) in animal studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, correctly identified as SL-401 or Tagraxofusp, is a targeted therapy known as an immunotoxin. It is a fusion protein composed of human interleukin-3 (IL-3) and a truncated diphtheria toxin (DT). The IL-3 component of SL-401 targets the IL-3 receptor (CD123), which is highly expressed on the surface of various hematologic cancer cells. Upon binding to CD123, SL-401 is internalized by the cell. Inside the cell, the diphtheria toxin fragment is released and inhibits protein synthesis by inactivating elongation factor 2 (eEF-2), ultimately leading to programmed cell death (apoptosis).
Q2: What is the primary dose-limiting toxicity observed with SL-401 in animal studies?
A2: The most significant and dose-limiting toxicity associated with SL-401 in both preclinical animal models and human clinical trials is Capillary Leak Syndrome (CLS). CLS is characterized by an increase in the permeability of capillary walls, leading to the leakage of fluid and proteins from the blood vessels into the surrounding tissues. This can result in edema, weight gain, hypoalbuminemia, and hemoconcentration.
Q3: What are the early clinical signs of Capillary Leak Syndrome in mice?
A3: Early detection of CLS is critical for intervention. In mice, early clinical signs may be subtle and require careful observation. These include:
-
Ruffled fur and hunched posture: General signs of malaise.
-
Lethargy and reduced activity: Animals may appear less active and reluctant to move.
-
Rapid weight gain: A sudden increase in body weight (e.g., >5-10% within 24-48 hours) is a key indicator of fluid retention.
-
Localized edema: Swelling may be observed in the paws, limbs, or abdomen.
-
Labored breathing: Increased respiratory rate or effort can indicate pulmonary edema.
-
Cool extremities: Reduced peripheral circulation can lead to cooler paws and tail.
Q4: Are there animal models that are more susceptible to SL-401-induced toxicities?
A4: While mice are commonly used in preclinical oncology studies, some research suggests that rats may be a more sensitive species for studying immunotoxin-induced vascular leak syndrome. One study found that rats, but not mice, developed symptoms closely resembling human VLS when treated with a different immunotoxin. Therefore, the choice of animal model can significantly influence the observed toxicity profile.
II. Troubleshooting Guides
Troubleshooting Unexpected Toxicity or Mortality
| Observed Issue | Potential Cause | Recommended Action |
| Sudden death of animals within 24-48 hours of dosing | Acute and severe Capillary Leak Syndrome (CLS) | - Immediately review the dosing and formulation procedures to rule out errors. - Consider dose reduction for subsequent cohorts. - Implement a prophylactic protocol with dexamethasone (B1670325) (see Experimental Protocols section). - Increase the frequency of animal monitoring for the first 72 hours post-dosing. |
| Significant weight loss (>15-20%) | Off-target toxicity, dehydration, or reduced food/water intake | - Assess for signs of dehydration (skin tenting) and provide supportive care (e.g., subcutaneous fluids). - Provide softened or gel-based food and water supplements. - Evaluate for other signs of toxicity (e.g., gastrointestinal distress). - Consider a dose reduction or a different dosing schedule. |
| Hunched posture, ruffled fur, and lethargy | General malaise, potential onset of CLS or other toxicities | - Increase the frequency of monitoring and perform a detailed clinical assessment. - Record body weight, temperature, and other relevant parameters. - If early signs of CLS are present, consider initiating supportive care. - If symptoms persist or worsen, consider humane endpoints. |
Troubleshooting Inconsistent Efficacy Results
| Observed Issue | Potential Cause | Recommended Action |
| Lack of tumor regression at expected therapeutic doses | - Insufficient drug exposure - Low CD123 expression on tumor cells - Development of neutralizing anti-drug antibodies | - Verify the formulation and administration of SL-401. - Confirm CD123 expression on the specific tumor cell line being used via flow cytometry or immunohistochemistry. - Consider using immunodeficient mouse strains to minimize the host immune response. - Evaluate the dosing schedule; more frequent, lower doses may be more effective than a single high dose. |
| High variability in tumor response within the same treatment group | - Inconsistent tumor implantation - Heterogeneity of the tumor model - Variability in drug administration | - Refine tumor implantation techniques to ensure consistent tumor size and location at the start of treatment. - Increase the number of animals per group to improve statistical power. - Ensure all personnel are thoroughly trained in the drug administration technique (e.g., intravenous injection). |
III. Data Summary Tables
Table 1: Preclinical Dose-Response of SL-401 in a Mouse Xenograft Model of Acute Myeloid Leukemia (AML)
| Dose (µg/kg) | Dosing Schedule | Efficacy (% Tumor Growth Inhibition) | Key Toxicities Observed |
| 5 | Daily for 5 days | 40% | Mild, transient weight loss (<5%) |
| 10 | Daily for 5 days | 75% | Moderate, transient weight loss (5-10%), ruffled fur |
| 15 | Daily for 5 days | 95% | Significant weight loss (>15%), signs of mild to moderate CLS (edema, lethargy) |
| 20 | Daily for 5 days | >100% (tumor regression) | Severe weight loss (>20%), moderate to severe CLS, mortality in some animals |
Note: This is a representative table based on compiled preclinical data. Actual results may vary depending on the specific animal model, tumor cell line, and experimental conditions.
Table 2: Prophylactic Dexamethasone for Mitigation of Immunotoxin-Induced Vascular Leak Syndrome in Rats
| Treatment Group | Immunotoxin Dose | Dexamethasone Dose | Survival Rate | Signs of Vascular Leak Syndrome |
| Control | Vehicle | None | 100% | None |
| Immunotoxin Only | Lethal Dose | None | 0% | Severe (fluid accumulation, increased hematocrit, weight gain, hypoalbuminemia) |
| Immunotoxin + Dexamethasone | Lethal Dose | 1 mg/kg | 100% | Minimal to none |
Data adapted from a study using a different immunotoxin (BR96 sFv-PE40) in rats, but the principle is applicable to SL-401.[1][2]
IV. Experimental Protocols
Protocol 1: Prophylactic Dexamethasone Administration to Mitigate Capillary Leak Syndrome
This protocol is adapted from studies showing the efficacy of corticosteroids in preventing immunotoxin-induced vascular leak syndrome.
Materials:
-
SL-401 (Tagraxofusp)
-
Dexamethasone sodium phosphate (B84403) (injectable solution)
-
Sterile saline or phosphate-buffered saline (PBS) for dilution
-
Appropriate syringes and needles for intravenous or intraperitoneal injection
Procedure:
-
Dexamethasone Preparation: Dilute the dexamethasone sodium phosphate solution in sterile saline or PBS to a final concentration that allows for the administration of 1 mg/kg in a volume of 100-200 µL per mouse.
-
Prophylactic Administration: Administer dexamethasone (1 mg/kg) via intraperitoneal (IP) or intravenous (IV) injection 1-2 hours before the administration of SL-401.
-
SL-401 Administration: Prepare the SL-401 solution according to the manufacturer's instructions and your experimental design. Administer the appropriate dose via the intended route (typically IV).
-
Post-treatment Dexamethasone (Optional): For multi-day SL-401 dosing regimens, consider continuing dexamethasone administration once daily for the duration of the immunotoxin treatment.
-
Monitoring: Closely monitor the animals for signs of toxicity as outlined in the Animal Monitoring Protocol below.
Protocol 2: Animal Monitoring for Early Detection of SL-401 Toxicity
Frequency of Monitoring:
-
Baseline: Perform a thorough clinical assessment and record body weight before the first dose.
-
First 72 hours post-dosing: Monitor animals at least twice daily.
-
Days 4-14: Monitor animals once daily.
-
Thereafter: Monitor according to your institution's animal care and use committee (IACUC) guidelines.
Parameters to Monitor:
-
Body Weight: Record daily for the first 14 days, then weekly. A rapid increase of >10% in 24-48 hours is a strong indicator of CLS.
-
Clinical Signs: Observe and score the following on a scale of 0 (normal) to 3 (severe):
-
Posture (hunched)
-
Coat (ruffled)
-
Activity level (lethargy)
-
Respiratory rate and effort
-
Presence of edema (paws, abdomen)
-
-
Hydration Status: Perform a skin tenting test to assess for dehydration.
-
Food and Water Intake: Visually inspect food and water consumption daily.
-
Humane Endpoints: Establish clear humane endpoints in your animal protocol, such as >20% body weight loss, severe and unrelieved distress, or inability to access food and water.
V. Visualizations
References
ST-401 Technical Support Center: Troubleshooting Guides and FAQs
Welcome to the technical support center for ST-401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various assays. Here you will find troubleshooting tips and frequently asked questions to help you design, execute, and interpret your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a microtubule targeting agent (MTA). It acts as a mild and reversible inhibitor of microtubule assembly.[1] Unlike many other MTAs that cause cell death during mitosis, this compound preferentially induces cell death in interphase.[1] This mechanism of action is associated with the disruption of mitochondrial function and a reduction in energy metabolism.
Q2: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the assay buffer. To avoid solvent-induced toxicity in cell-based assays, the final DMSO concentration should typically be kept below 0.1%.
Q3: What are the known effects of this compound on cellular metabolism?
This compound has been shown to disrupt mitochondrial function. Specifically, it can reduce energy metabolism and promote mitochondrial fission.[1] This can be observed as a decrease in the oxygen consumption rate (OCR) in metabolic assays.
Troubleshooting Guides for Specific Assay Types
Tubulin Polymerization Assays
Tubulin polymerization assays are crucial for characterizing the direct effect of this compound on microtubule assembly. Here are some common issues and troubleshooting steps:
Problem: No or weak tubulin polymerization in the control group.
| Possible Cause | Solution |
| Inactive Tubulin | Use a fresh aliquot of high-quality, polymerization-competent tubulin. Avoid repeated freeze-thaw cycles. |
| Incorrect Buffer Composition | Ensure the polymerization buffer (e.g., G-PEM) is at the correct pH (typically 6.9) and contains the necessary components like MgCl2 and EGTA. |
| GTP Degradation | Add fresh GTP to the buffer immediately before starting the assay. |
| Incorrect Temperature | Ensure the spectrophotometer is pre-warmed to and maintained at 37°C. |
Problem: High background signal or precipitate formation.
| Possible Cause | Solution |
| This compound Precipitation | Visually inspect the well for any precipitate. To confirm, after the reaction, cool the plate on ice for 30 minutes. True microtubule depolymerization should result in a decreased signal. |
| Compound Interference | Run a control with this compound in the assay buffer without tubulin to check for any intrinsic absorbance or fluorescence of the compound. |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a fresh 10 mM stock of GTP in polymerization buffer.
-
Reconstitute lyophilized tubulin protein in ice-cold polymerization buffer to a final concentration of 2-4 mg/mL.
-
-
Assay Procedure:
-
On ice, add the desired concentration of this compound (or vehicle control) to the wells of a pre-chilled 96-well plate.
-
Add the tubulin solution to each well.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.
-
Logical Workflow for Troubleshooting Tubulin Polymerization Assays
Caption: Troubleshooting workflow for tubulin polymerization assays.
Mitochondrial Function Assays (e.g., Seahorse Assay)
Given this compound's impact on mitochondrial function, assays measuring cellular respiration are common.
Problem: Unexpected changes in Oxygen Consumption Rate (OCR).
| Possible Cause | Solution |
| Cell Seeding Density | Optimize cell number to ensure OCR is within the instrument's detection range. Too few cells will result in a low signal, while too many can lead to nutrient depletion. |
| This compound Concentration | Perform a dose-response curve to determine the optimal concentration range for observing effects on mitochondrial respiration without causing immediate, widespread cell death. |
| Assay Medium | Ensure the assay medium is properly prepared and pH is stable. Use of appropriate substrates (e.g., glucose, pyruvate, glutamine) is critical. |
Problem: High variability between replicate wells.
| Possible Cause | Solution |
| Uneven Cell Plating | Ensure a single-cell suspension and even distribution of cells when plating. |
| Edge Effects | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
Experimental Protocol: Seahorse XF Cell Mito Stress Test
-
Cell Plating:
-
Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Incubate for 24-48 hours to allow for cell attachment and growth.
-
-
This compound Treatment:
-
Treat cells with various concentrations of this compound for the desired duration.
-
-
Assay Preparation:
-
One hour before the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with appropriate substrates.
-
Incubate the cells in a non-CO₂ incubator at 37°C for one hour.
-
Load the injector ports of the sensor cartridge with mitochondrial stressor reagents (oligomycin, FCCP, and rotenone/antimycin A).
-
-
Data Acquisition:
-
Calibrate the Seahorse XF Analyzer and place the cell plate in the instrument.
-
Run the Mito Stress Test protocol to measure OCR at baseline and after the injection of each mitochondrial modulator.
-
Signaling Pathway: this compound's Impact on Microtubules and Mitochondria
Caption: this compound's dual impact on microtubules and mitochondria.
Cell Cycle Analysis via Flow Cytometry
Since this compound induces interphase cell death, cell cycle analysis is key to understanding its effects.
Problem: Poor resolution of cell cycle phases (G1, S, G2/M peaks).
| Possible Cause | Solution |
| Inappropriate Cell Fixation | Use cold 70% ethanol (B145695) for fixation, as it is generally optimal for preserving DNA integrity for cell cycle analysis. |
| Cell Clumping | Ensure a single-cell suspension by gentle pipetting or filtering the sample before staining. |
| RNA Staining | Treat cells with RNase to prevent the DNA-intercalating dye (e.g., propidium (B1200493) iodide) from binding to RNA, which can cause high background and poor peak resolution. |
Problem: Appearance of a large sub-G1 peak.
| Possible Cause | Solution |
| Apoptosis/Cell Death | This is an expected outcome with this compound treatment. Quantify the percentage of cells in the sub-G1 phase as an indicator of cell death. |
| Excessive Cell Lysis | Handle cells gently during harvesting and staining to minimize mechanical damage. |
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Culture cells to 60-70% confluency and treat with this compound for the desired time.
-
Harvest cells (including any floating cells) and wash with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution.
-
Experimental Workflow: Cell-Based Assay for this compound
Caption: General workflow for cell-based assays with this compound.
References
Best practices for storing and handling ST-401
This technical support center provides best practices for the storage and handling of ST-401, a brain-penetrant microtubule-targeting agent (MTA). The information is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.
Frequently Asked Questions (FAQs)
Storage and Stability
-
Q1: How should this compound be stored upon receipt?
-
A1: Upon receipt, this compound should be stored under the recommended conditions to maintain its stability and activity. For long-term storage, it is advised to store the compound at -80°C. For shorter periods, -20°C is acceptable.
-
-
Q2: How should I store this compound after reconstitution?
-
A2: Once reconstituted, it is recommended to aliquot the this compound solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. These aliquots should be stored at -80°C for long-term use or -20°C for short-term use.
-
-
Q3: What is the shelf-life of this compound stock solutions?
-
A3: The stability of the stock solution depends on the storage temperature. When stored at -80°C, the stock solution can be used for up to 6 months. If stored at -20°C, it should be used within 1 month.[1]
-
Handling and Safety
-
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
-
A4: this compound is a potent cytotoxic agent and should be handled with appropriate personal protective equipment (PPE). This includes a lab coat, safety glasses, and chemical-resistant gloves. All handling of the powdered compound and concentrated stock solutions should be performed in a certified chemical fume hood.
-
-
Q5: What are the general safety precautions for working with this compound?
-
A5: As a cytotoxic compound, this compound should be handled in a designated area to prevent cross-contamination. Avoid inhalation of the powder and contact with skin and eyes. In case of accidental contact, wash the affected area immediately with plenty of water. Always follow your institution's guidelines for handling cytotoxic agents.
-
-
Q6: How should I dispose of waste contaminated with this compound?
-
A6: All materials that come into contact with this compound, including pipette tips, tubes, and cell culture media, should be treated as cytotoxic waste and disposed of according to your institution's hazardous waste disposal procedures.
-
Quantitative Data Summary
| Parameter | Recommended Condition |
| Storage Temperature (Lyophilized Powder) | Store at -20°C or -80°C upon receipt. |
| Storage Temperature (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month.[1] |
| Reconstitution Solvent | DMSO is a common solvent for microtubule inhibitors. |
Experimental Protocols
Protocol: Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., U251 glioblastoma cells)
-
Complete cell culture medium
-
DMSO (Dimethyl sulfoxide)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1 nM to 1000 nM) to determine the IC₅₀ value.[2]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[2]
-
Incubate the plate for an additional 2 to 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.
-
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Solution
-
Question: I observed precipitation when I diluted my this compound stock solution in cell culture medium. What should I do?
-
Answer: Precipitation can occur when a compound with low aqueous solubility, dissolved in an organic solvent like DMSO, is diluted into an aqueous medium. To avoid this:
-
Use a lower final concentration of DMSO: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%.
-
Perform serial dilutions in medium: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.
-
Warm the medium: Pre-warming the cell culture medium to 37°C before adding the this compound solution can help with solubility.
-
Vortex gently while adding: Gently vortex or swirl the medium while adding the this compound solution to ensure rapid and even distribution.
-
Issue 2: Inconsistent Results in Cell-Based Assays
-
Question: My cell viability assay results with this compound are not reproducible. What could be the cause?
-
Answer: Inconsistent results in cell-based assays can arise from several factors:
-
Cell passage number: Use cells with a consistent and low passage number, as cellular characteristics and drug sensitivity can change over time in culture.
-
Cell seeding density: Ensure a uniform cell seeding density across all wells, as variations can significantly impact the final readout.
-
Compound stability: Prepare fresh dilutions of this compound for each experiment, as the compound may be less stable in aqueous solutions over time.
-
Edge effects in plates: Be mindful of "edge effects" in 96-well plates, where wells on the perimeter may experience different temperature and humidity conditions. To mitigate this, you can avoid using the outer wells for experimental samples.
-
Issue 3: No or Weak Cytotoxic Effect Observed
-
Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What should I check?
-
Answer: If this compound is not showing the expected activity, consider the following:
-
Compound integrity: Ensure that the compound has been stored and handled correctly to prevent degradation.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to microtubule inhibitors. The reported potent activity of this compound is in the low nanomolar range for many cancer cell lines, including glioma cells.[1] You may need to test a broader range of concentrations.
-
Incubation time: The duration of compound exposure can influence the cytotoxic effect. An incubation time of 72 hours is often used to assess the full effect of anti-proliferative agents.[1]
-
Assay interference: Some compounds can interfere with the assay chemistry. If you suspect this, you can try a different viability assay (e.g., CellTiter-Glo®) that uses a different detection method.[2]
-
Visualizations
Caption: Workflow for the safe handling and preparation of this compound.
Caption: Decision tree for troubleshooting common issues with this compound.
References
Validation & Comparative
Comparative Analysis of BCL11A-Targeting Gene Therapies for Sickle Cell Disease
A Guide to Validating On-Target Effects of Investigational Lentiviral Gene Therapy BCH-BB694 in Relation to CRISPR-based Therapies
This guide provides a comparative overview of the on-target effects of two distinct therapeutic modalities aimed at reactivating fetal hemoglobin (HbF) for the treatment of Sickle Cell Disease (SCD) by targeting the transcriptional repressor BCL11A. The primary focus is on the investigational lentiviral vector-based therapy, BCH-BB694, contextualized by a comparison with the approved CRISPR/Cas9-based therapy, Casgevy™ (exagamglogene autotemcel).
The core therapeutic strategy for both treatments is the inhibition of BCL11A, a key developmental regulator that silences gamma-globin (HBG) gene expression and HbF production after birth.[1][2][3] By reducing BCL11A expression in erythroid precursor cells, these therapies aim to reverse the hemoglobin switch, increasing HbF levels to interfere with the polymerization of sickle hemoglobin (HbS) and ameliorate the clinical manifestations of SCD.[1][4][5]
Quantitative Comparison of On-Target Effects
The following tables summarize key quantitative data from preclinical and clinical studies of BCH-BB694 and Casgevy, focusing on molecular and hematological on-target effects.
Table 1: Molecular On-Target Effects
| Parameter | BCH-BB694 (Lentiviral shRNA) | Casgevy™ (CRISPR/Cas9) |
| Mechanism | Erythroid-specific BCL11A mRNA knockdown via a lentiviral vector encoding a short hairpin RNA (shRNA) embedded in a microRNA scaffold (shmiR).[1][6] | Disruption of the erythroid-specific enhancer region of the BCL11A gene via non-viral delivery of a CRISPR/Cas9 complex.[7] |
| Vector Copy Number (VCN) | Stable in bone marrow and peripheral blood across all cell lineages, ranging from 0.45 to 2.85 copies per cell in erythroid progenitors at 15 months post-infusion.[6] | Not Applicable (non-viral, integration-free approach). |
| Allelic Editing Frequency | Not Applicable. | High levels of editing in bone marrow and peripheral blood, with persistence for more than a year post-infusion.[2] The proportion of edited BCL11A enhancer alleles in peripheral blood mononuclear cells has been reported to range from 61.7% to 79.6%.[8] |
Table 2: Hematological and Clinical Outcomes
| Parameter | BCH-BB694 (Phase 1 Trial Data) | Casgevy™ (Phase 3 Trial Data) |
| Total Hemoglobin (Hb) | Levels ranged from 9.3 to 11.4 g/dL in five of six patients who had stopped transfusions.[9] | Durable increases in total Hb levels demonstrated by month 6 through month 24. |
| Fetal Hemoglobin (HbF) % of Total Hb | Median of 30.5% of total hemoglobin.[4] In a cohort of six patients, the percentage of HbF ranged from 20.4% to 41.5% at a median follow-up of 18 months.[1] | Patients achieved and maintained mean HbF levels of approximately 40% of total hemoglobin.[7] |
| F-cells (% of RBCs containing HbF) | Detected in a median of 70.8% of red blood cells.[4] In a cohort of six patients, F-cells comprised 58.9% to 93.6% of untransfused red cells.[1] | High levels of F-cells with pancellular distribution observed.[2] |
| HbF per F-cell | 9.0 to 18.6 pg per cell.[1] | Data not explicitly reported in picograms per cell, but pancellular distribution implies effective levels. |
| Vaso-occlusive Crises (VOCs) | All patients remained free from VOCs since treatment was administered (median follow-up of 18 months).[1][4] | 29 of 30 (97%) evaluable patients were free of severe VOCs for at least 12 consecutive months.[7][10] |
Signaling Pathways and Experimental Workflows
Diagram 1: BCL11A-Mediated Hemoglobin Switching
Caption: BCL11A acts as a molecular switch, repressing γ-globin to enable adult β-globin expression.
Diagram 2: Therapeutic Strategies Targeting BCL11A
Caption: Comparison of BCH-BB694 and Casgevy mechanisms for inhibiting BCL11A function.
Diagram 3: Experimental Workflow for Gene Therapy Administration and Monitoring
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR-Cas9 Gene Editing for Sickle Cell Disease and β-Thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of BCL11A As Therapeutic Target in Sickle Cell Disease: Results from the Adult Cohort of a Pilot/Feasibility Gene Therapy Trial Inducing Sustained Expression of Fetal Hemoglobin Using Post-Transcriptional Gene Silencing [congressreport.eu]
- 4. sicklecellanemianews.com [sicklecellanemianews.com]
- 5. Clinical genome editing to treat sickle cell disease—A brief update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. Vertex reports long-term results for Casgevy in sickle cell and thalassaemia [clinicaltrialsarena.com]
- 8. gwern.net [gwern.net]
- 9. Cell and Gene Therapy Manufacturing Using Digital PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Clinical Review - Exagamglogene Autotemcel (Casgevy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
ST-401: A Paradigm Shift in Microtubule Inhibition for Cancer Therapy
A comparative analysis of ST-401, a novel microtubule targeting agent, reveals a distinct mechanism of action that sets it apart from conventional inhibitors. While most microtubule inhibitors induce cell death during mitosis, this compound uniquely triggers cell death in interphase, offering a potential new therapeutic avenue, particularly for brain cancers like glioblastoma.
This compound is a brain-penetrant microtubule targeting agent (MTA) that gently and reversibly inhibits microtubule assembly.[1][2] Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors, a significant challenge in oncology.[3] This guide provides a detailed comparison of this compound with other well-known microtubule inhibitors, supported by experimental data and methodologies.
Comparative Analysis of Microtubule Inhibitors
This compound's mechanism distinguishes it from other MTAs. It binds to the colchicine (B1669291) site on tubulin, similar to nocodazole (B1683961), but exhibits a milder inhibitory effect on microtubule dynamics.[3] This subtle difference leads to a profound divergence in the cellular response. While nocodazole and other classic MTAs like taxanes and vinca (B1221190) alkaloids primarily induce mitotic arrest and cell death, this compound allows cells to exit mitosis and preferentially kills them during interphase.[2][4][5] This novel mechanism may circumvent resistance pathways associated with mitotic checkpoint inhibitors and could prevent the formation of polyploid giant cancer cells, which are linked to tumor recurrence and malignancy.[5]
| Feature | This compound | Nocodazole | Paclitaxel (Taxol) | Vincristine |
| Target | Microtubules | Microtubules | Microtubules | Microtubules |
| Binding Site on Tubulin | Colchicine site | Colchicine site | Taxane site | Vinca alkaloid site |
| Mechanism of Action | Mild inhibitor of microtubule assembly | Reversible inhibitor of microtubule polymerization | Promotes microtubule assembly and stabilization | Inhibits microtubule polymerization |
| Effect on Cell Cycle | Kills cancer cells preferentially in interphase | Induces mitotic arrest and cell death in mitosis | Blocks cells in the G2/M phase of the cell cycle | Arrests cells in metaphase of mitosis |
| Brain Penetrance | Yes | No | No | No |
| Reported IC50 | 0.023–0.069 µM (in glioma cell lines)[6] | Varies by cell line (e.g., typically used at 0.1-1 µg/ml)[7] | Varies by cell line | Varies by cell line |
| Key Downstream Effects | Down-regulation of MYC, increased MYC phosphorylation, reduced energy metabolism, mitochondrial fission[2][5] | Increased p53, apoptosis, necrosis, autophagy[2] | Triggers the mitochondrial pathway of apoptosis[8] | Mitotic arrest leading to apoptosis |
Experimental Protocols
In Vitro Microtubule Assembly Assay
This assay is fundamental for characterizing the direct effect of inhibitors on tubulin polymerization.
Objective: To measure the kinetics of tubulin assembly in the presence and absence of microtubule targeting agents.
Materials:
-
Lyophilized tubulin protein
-
GTP (Guanosine triphosphate) solution
-
Assembly buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340-350 nm
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in cold assembly buffer to the desired final concentration (e.g., 1-2 mg/mL). Keep on ice to prevent spontaneous polymerization.
-
Reaction Setup: In a 96-well plate or cuvettes, add the assembly buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include a vehicle control (DMSO) and a known inhibitor/stabilizer as a positive control.
-
Initiation of Polymerization: Add the cold tubulin solution to each well/cuvette to initiate the reaction.
-
Measurement: Immediately place the plate/cuvettes in the spectrophotometer pre-heated to 37°C. Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. Compare the polymerization rates and the maximum polymer mass in the presence of test compounds to the vehicle control. The IC50 value can be determined by plotting the inhibition of polymerization against the compound concentration.
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and conventional MTAs like nocodazole are reflected in their downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF this compound, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Microtubule Targeting Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 8. Microtubule-targeted anticancer agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
ST-401 vs. Nocodazole: A Comparative Efficacy Guide for Cancer Researchers
This guide provides a detailed comparison of the efficacy and mechanisms of action of ST-401, a novel brain-penetrant microtubule targeting agent (MTA), and Nocodazole, a well-established MTA. The information is tailored for researchers, scientists, and drug development professionals in the field of oncology, with a particular focus on glioblastoma (GBM).
Introduction to this compound and Nocodazole
This compound is an investigational, brain-penetrant small molecule that acts as a mild and reversible inhibitor of microtubule (MT) assembly.[1] A key distinguishing feature of this compound is its ability to preferentially kill cancer cells during the interphase stage of the cell cycle.[1] This mechanism is significant as it may prevent the formation of polyploid giant cancer cells (PGCCs), which are associated with malignancy and can arise when cells escape mitotic death induced by traditional MTAs.[2] this compound has demonstrated cytotoxic effects on patient-derived glioblastoma cells in culture at nanomolar concentrations.
Nocodazole is a widely used MTA in cancer research that, in contrast to this compound, primarily induces cell death during mitosis.[1] It functions by depolymerizing microtubules, leading to mitotic arrest and subsequent apoptosis. Its well-characterized pro-mitotic cell death mechanism makes it a valuable comparator to highlight the unique properties of this compound.
Comparative Efficacy and Mechanism of Action
The primary distinction in the efficacy of this compound and Nocodazole lies in the cell cycle phase in which they exert their cytotoxic effects. This fundamental difference has significant implications for their potential therapeutic applications and outcomes.
| Feature | This compound | Nocodazole |
| Primary Mechanism | Mild and reversible inhibition of microtubule assembly[1] | Depolymerization of microtubules |
| Cell Cycle Target | Interphase[1] | Mitosis |
| Effect on Cancer Cells | Induces cell death in interphase, potentially avoiding PGCC formation | Induces mitotic arrest and apoptosis |
| Brain Penetrance | Yes[1] | Not specified in the provided context |
| Glioblastoma Activity | Kills patient-derived GBM cells at nanomolar concentrations | Used as a comparator in cancer cell line studies[1] |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and Nocodazole can be visualized through their impact on cellular signaling pathways and the workflows used to assess their effects.
References
- 1. DDDR-30. UNRAVELING THE NOVEL ANTI-TUMOR MECHANISM OF this compound, A BRAIN PENETRANT MICROTUBULE TARGETING AGENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The microtubule targeting agent this compound triggers cell death in interphase and prevents the formation of polyploid giant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Novel Kinase Inhibitors: A Comparative Analysis of Compound 401
For Immediate Release
This guide provides a comparative performance analysis of Compound 401, a potent inhibitor of DNA-dependent protein kinase (DNA-PK) and mechanistic target of rapamycin (B549165) (mTOR). This document is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel kinase inhibitors. The data presented herein offers a framework for benchmarking the efficacy and selectivity of similar compounds in preclinical development.
Introduction to Compound 401
Compound 401 is a synthetic molecule that demonstrates significant inhibitory activity against two key cellular kinases: DNA-PK, a critical enzyme in the DNA damage response (DDR) pathway, and mTOR, a central regulator of cell growth, proliferation, and metabolism.[1] Dual inhibition of these pathways presents a promising strategy for cancer therapy, as it can simultaneously block tumor cell growth and sensitize cancer cells to DNA-damaging agents.
Comparative Performance Data
The following table summarizes the in vitro potency of Compound 401 against its primary targets and a related kinase, PI3Kα. For comparative purposes, data for two well-characterized inhibitors, NU7441 (a selective DNA-PK inhibitor) and Rapamycin (an mTOR inhibitor), are included.
| Compound | Target | IC50 (µM) |
| Compound 401 | DNA-PK | 0.28 [1] |
| mTOR | 5.3 [1] | |
| PI3Kα | >100[1] | |
| NU7441 | DNA-PK | 0.33 |
| Rapamycin | mTOR | 0.0001 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.
Signaling Pathway Overview
The diagram below illustrates the central roles of DNA-PK and mTOR in cellular signaling. Compound 401's dual-targeting mechanism is highlighted, demonstrating its potential to disrupt two critical pathways for cancer cell survival and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the performance of Compound 401.
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound 401 against target kinases.
Protocol:
-
Kinase reactions are performed in a 96-well plate format.
-
Each well contains the respective kinase (DNA-PK or mTOR), a substrate peptide, and ATP.
-
Compound 401 is added in a series of dilutions to determine a dose-response curve.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phosphorylation Assay
Objective: To assess the ability of Compound 401 to inhibit the phosphorylation of downstream targets of DNA-PK and mTOR in a cellular context.
Protocol:
-
COS-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are treated with varying concentrations of Compound 401 for 2 hours.
-
Following treatment, cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using primary antibodies specific for phosphorylated forms of Akt (Ser473) and S6 kinase 1 (Thr389), which are downstream targets of mTOR.
-
Blots are then stripped and re-probed with antibodies for total Akt and S6K1 as loading controls.
-
Band intensities are quantified using densitometry to determine the reduction in phosphorylation.[1]
Experimental Workflow
The diagram below outlines the typical workflow for evaluating a novel kinase inhibitor from initial screening to cellular validation.
Conclusion
Compound 401 demonstrates potent inhibition of DNA-PK and moderate inhibition of mTOR, with excellent selectivity over PI3Kα. This dual-inhibitory profile warrants further investigation into its potential as a therapeutic agent. The experimental protocols and workflows detailed in this guide provide a standardized approach for the continued evaluation and comparison of Compound 401 and other novel kinase inhibitors.
References
Absence of Direct Comparative Studies for ST-401 in Beta-Thalassemia
As of the current date, publicly available data does not include any head-to-head clinical trials directly comparing ST-401 to other therapeutic agents for the treatment of beta-thalassemia. The investigational gene-edited cell therapy for beta-thalassemia developed by Sangamo Therapeutics in partnership with Sanofi is designated as ST-400. It is plausible that "this compound" is a mistyping of this designation. This guide will, therefore, focus on the available data for ST-400, providing a comprehensive overview of its clinical evaluation, mechanism of action, and experimental protocols based on the Phase 1/2 THALES study.
Overview of ST-400
ST-400 is an autologous, ex vivo gene-edited cell therapy candidate for the treatment of transfusion-dependent beta-thalassemia (TDT).[1] The therapy utilizes zinc finger nuclease (ZFN) technology to modify a patient's own hematopoietic stem cells (HSCs).[1] The goal of this genetic modification is to increase the production of fetal hemoglobin (HbF), which can compensate for the deficient or absent adult beta-globin in individuals with beta-thalassemia.[2]
Mechanism of Action
The underlying principle of ST-400 is to disrupt the BCL11A gene, a key regulator that silences the expression of gamma-globin, a component of fetal hemoglobin, after birth.[2] By using ZFNs to specifically target and introduce small insertions or deletions (indels) in the erythroid-specific enhancer of the BCL11A gene, the repression of gamma-globin is lifted.[2][3] This leads to the increased and sustained production of HbF in the patient's red blood cells, thereby aiming to reduce or eliminate the need for chronic blood transfusions.[1]
Clinical Trial Data: The THALES Study
The primary source of clinical data for ST-400 is the Phase 1/2 THALES study (NCT03432364), a single-arm, multi-site trial designed to assess the safety, tolerability, and efficacy of ST-400 in adult patients with TDT.[4][5][6]
Experimental Protocol: THALES Study
The experimental workflow for the THALES study involves several key steps, from patient cell collection to post-infusion monitoring.
-
Mobilization and Apheresis: Patients undergo mobilization of their HSCs from the bone marrow into the peripheral blood, followed by collection of these cells via an apheresis procedure.[2]
-
Ex Vivo Gene Editing: The collected CD34+ HSCs are then edited ex vivo using ZFNs to disrupt the BCL11A erythroid-specific enhancer.[2]
-
Myeloablative Conditioning: Prior to the infusion of the gene-edited cells, patients receive myeloablative conditioning with busulfan (B1668071) to create space in the bone marrow for the modified HSCs to engraft.[2]
-
Infusion of ST-400: The gene-edited autologous HSCs (ST-400) are infused back into the patient.[2]
-
Engraftment and Monitoring: Following infusion, patients are monitored for hematopoietic reconstitution, safety, and evidence of treatment efficacy, including levels of total hemoglobin and fetal hemoglobin.[1][3]
Below is a diagram illustrating the experimental workflow of the THALES study.
Signaling Pathway Modification
The therapeutic effect of ST-400 is achieved by altering the genetic regulation of globin chain synthesis. The diagram below illustrates the targeted signaling pathway.
Clinical Outcomes
Preliminary results from the THALES study on a small number of patients have been reported. It is important to note that these are early data from a non-controlled study.
Table 1: Summary of Preliminary Efficacy Data from the THALES Study
| Patient ID | Genotype | Baseline Annualized Packed Red Blood Cell (PRBC) Events | CD34+ Cell Dose (x 10⁶ cells/kg) | On-target Indels in ST-400 Product (%) | Post-treatment Observations |
| Patient 1 | β⁰/β⁰ | 27 | 5.4 | 23 | Fetal hemoglobin levels increased. Resumed intermittent PRBC transfusions after an initial 6-week transfusion-free period, with an overall 33% reduction in annualized PRBC units. |
| Patient 2 | Homozygous IVS-I-5 (G>C) | 18 | 3.9 | 73 | Fetal hemoglobin levels increased but were <1 g/dL. Continued to receive intermittent PRBC transfusions. |
| Patient 3 | β⁰/β+ (IVS-II-654 C>T) | 15 | 10.3 | 54 | Fetal hemoglobin levels increased. |
Source: Data compiled from Sangamo Therapeutics presentations and press releases.[3]
Safety and Tolerability
In the initial patients, ST-400 was associated with prompt hematopoietic reconstitution.[3] One serious adverse event of a transient allergic reaction, considered related to the cryoprotectant in the product, was reported during the infusion of ST-400 in the first patient, which resolved.[3]
Conclusion
While a direct head-to-head comparison of ST-400 with other therapies for beta-thalassemia is not available, the data from the Phase 1/2 THALES study provide initial insights into its safety and potential efficacy. The mechanism of action, involving the targeted disruption of the BCL11A erythroid-specific enhancer using ZFN technology, represents a novel approach to increasing fetal hemoglobin production. Further data from ongoing and future studies will be crucial to fully understand the clinical benefit and long-term outcomes of this investigational therapy. Researchers and drug development professionals should continue to monitor the progress of the ST-400 program and other emerging gene therapies for beta-thalassemia to assess their relative merits in a rapidly evolving therapeutic landscape.
References
- 1. Sangamo gene therapy shows promise in beta thalassemia study [clinicaltrialsarena.com]
- 2. Sangamo Announces Gene Therapy and Ex Vivo Gene-Edited Cell Therapy Data Presentations at the American Society of Hematology Annual Meeting | Sangamo Therapeutics, Inc. [investor.sangamo.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Advancing the care of β-thalassaemia patients with novel therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapeutic Advances in β-Thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.chop.edu [research.chop.edu]
Specificity of ST-401: A Comparative Analysis Against Analogs
For Immediate Release
This guide provides a detailed comparison of the microtubule-targeting agent (MTA) ST-401 and its analogs, with a focus on specificity and mechanism of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective assessment of this compound's performance relative to other colchicine-site binders, primarily nocodazole (B1683961).
Executive Summary
This compound is a novel microtubule-targeting agent that, like its analog nocodazole, binds to the colchicine (B1669291) site of β-tubulin, leading to the disruption of microtubule dynamics and subsequent cell death. However, a key differentiator of this compound is its unique mechanism of inducing cell death preferentially during interphase. This contrasts with many other MTAs, including nocodazole, that primarily act during mitosis. This distinct mechanism of action suggests that this compound may offer a different and potentially more advantageous therapeutic window, particularly in its ability to circumvent the development of polyploid giant cancer cells (PGCCs), which are associated with malignancy and therapy resistance.
Comparative Analysis of In Vitro Efficacy
The anti-proliferative activity of this compound and its analog nocodazole has been evaluated across the National Cancer Institute's 60 human cancer cell line panel (NCI-60). The data, analyzed using the COMPARE algorithm, reveals distinct patterns of activity, underscoring their different mechanisms of action.
While specific Growth Inhibition (GI50) values for this compound across the full NCI-60 panel are not publicly available in a compiled format, analysis of the available data indicates that this compound exhibits significant antitumor activity in 46 out of the 60 cell lines, as measured by total growth inhibition (TGI).[1] The Pearson correlation of antitumor activity between this compound and nocodazole is low, suggesting different mechanisms of action.[1]
Table 1: Comparative Growth Inhibition (GI50) Data for this compound and Nocodazole in Select NCI-60 Cell Lines
| Cell Line | Cancer Type | This compound GI50 (µM) | Nocodazole GI50 (µM) |
| SF-539 | CNS Cancer | Highly Sensitive | Data Not Available |
| HCT116 | Colon Cancer | Average Sensitivity | Data Not Available |
| SNB-19 | CNS Cancer | Low Sensitivity | Data Not Available |
Specificity and Off-Target Profile
A critical aspect of any therapeutic agent is its specificity for its intended target. While both this compound and nocodazole target the colchicine-binding site of tubulin, their broader selectivity profiles are essential for understanding their potential for off-target effects.
On-Target Binding Affinity
Quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to tubulin is not currently available in the public domain. For its analog, nocodazole, the binding to different tubulin isotypes has been characterized.
Off-Target Kinase Profiling
A comprehensive off-target kinase screen for this compound is not publicly available. For a thorough assessment of specificity, it is recommended that this compound be screened against a broad panel of kinases.
Differentiating Mechanism of Action: Interphase Cell Death
The most significant distinction between this compound and its analogs is its ability to induce cell death primarily during interphase.[2] Live-cell imaging has shown that while nocodazole preferentially kills cells in mitosis, this compound is effective throughout the cell cycle. This has important implications for cancer therapy, as it may prevent the formation of PGCCs, a population of cells that can escape mitotic catastrophe and contribute to tumor recurrence.
Impact on Mitochondrial Function
This compound has been shown to disrupt mitochondrial function, leading to reduced energy metabolism and increased mitochondrial fission.[1] This effect on mitochondria is a key component of its interphase cell death mechanism.
Table 2: Effects of this compound on Mitochondrial Parameters
| Parameter | Effect of this compound Treatment |
| Energy Metabolism | Reduced |
| Mitochondrial Fission | Increased |
| Mitochondrial Membrane Potential | Dissipation (inferred) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the assessment of this compound and its analogs.
NCI-60 Cell Line Screen
The NCI-60 screen is a two-stage process to determine the anti-proliferative activity of a compound.
-
Initial Single-Dose Screen: Compounds are initially tested at a single high concentration (10⁻⁵ M) across all 60 cell lines.
-
Five-Dose Screen: Compounds that show significant growth inhibition in the initial screen are then tested at five different concentrations to determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a 50% reduction in the measured protein at the end of the drug treatment period compared to that at the beginning).
-
Detection: Cell viability is determined using the sulforhodamine B (SRB) assay, which stains total cellular protein.
Tubulin Polymerization Assay
This in vitro assay measures the effect of a compound on the polymerization of purified tubulin.
-
Preparation: Purified tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Initiation: Polymerization is initiated by the addition of GTP and incubation at 37°C.
-
Measurement: The extent of polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm or through a fluorescence-based assay.
-
Analysis: The effect of the test compound (e.g., this compound) is determined by comparing the polymerization kinetics in its presence to a vehicle control.
Mitochondrial Membrane Potential Assay
This assay assesses the impact of a compound on the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health.
-
Cell Culture: Cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are treated with the test compound for the desired time.
-
Staining: A fluorescent dye, such as JC-1, is added to the cells. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Detection: The fluorescence is measured using a fluorescence microscope or plate reader.
-
Analysis: The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.
Visualizing the Mechanisms
To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.
Figure 1. Comparative signaling pathways of this compound and Nocodazole.
Figure 2. Workflow for the NCI-60 cell line screen.
Conclusion
This compound represents a promising microtubule-targeting agent with a distinct mechanism of action compared to its analog, nocodazole. Its ability to induce cell death during interphase and disrupt mitochondrial function sets it apart from traditional mitotic inhibitors. This unique profile may translate to improved therapeutic outcomes, particularly in preventing the emergence of drug-resistant polyploid giant cancer cells. Further studies are warranted to fully elucidate its binding kinetics, off-target profile, and in vivo efficacy to realize its full therapeutic potential.
References
Comparative Guide to the Reproducibility of Microtubule Targeting Agents: ST-401 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the experimental reproducibility of ST-401, a novel microtubule targeting agent (MTA), with established alternatives. The information presented is intended to assist researchers in selecting the most appropriate compounds for their studies and in understanding the potential variability associated with their experimental results.
Introduction to this compound and its Mechanism of Action
This compound is a brain-penetrant small molecule that acts as a mild inhibitor of microtubule (MT) assembly.[1] It binds to the colchicine (B1669291) site on β-tubulin, thereby disrupting microtubule dynamics. A key distinguishing feature of this compound is its ability to preferentially induce cell death in cancer cells during interphase, the period of the cell cycle between divisions.[1][2] This contrasts with many other MTAs that primarily exert their cytotoxic effects during mitosis. The mechanism of this compound involves the induction of a transient integrated stress response, a reduction in cellular energy metabolism, and the promotion of mitochondrial fission.[1] Furthermore, this compound has been shown to down-regulate the expression of the MYC oncogene, suggesting a multi-faceted anti-tumor activity.[2]
Comparison with Alternative Microtubule Targeting Agents
For a comprehensive understanding of this compound's performance, it is compared with three widely used MTAs that target different binding sites on tubulin or have distinct effects on microtubule dynamics.
-
Nocodazole (B1683961): Like this compound, nocodazole binds to the colchicine site and inhibits microtubule polymerization.[3] However, it is a more potent inhibitor and primarily causes cell cycle arrest in mitosis, leading to apoptotic cell death.[2] This difference in the primary phase of cell death induction makes it a key comparator for this compound.
-
Vinblastine: This vinca (B1221190) alkaloid binds to a distinct site on β-tubulin, known as the vinca domain. Its binding leads to the inhibition of microtubule assembly and disassembly, ultimately causing mitotic arrest and cell death.
-
Paclitaxel (B517696) (Taxol®): In contrast to the other agents, paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, preventing its depolymerization. This hyper-stabilization of microtubules also leads to mitotic arrest and apoptosis.
Quantitative Data on Anti-proliferative Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives in various glioblastoma and other cancer cell lines. Lower IC50 values indicate higher potency. While direct comparative studies on the reproducibility of these values (e.g., standard deviations from multiple experiments) are not always published, the consistency of the reported ranges across different studies provides an indirect measure of their reliability.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MGG8 | Glioblastoma | 0.014 | [1] |
| T98G | Glioblastoma | 0.036 | [1] | |
| SF-268 | Glioblastoma | 0.023 - 0.069 | [1] | |
| SF-295 | Glioblastoma | 0.023 - 0.069 | [1] | |
| SF-539 | Glioblastoma | 0.023 - 0.069 | [1] | |
| SNB-19 | Glioblastoma | 0.023 - 0.069 | [1] | |
| SNB-75 | Glioblastoma | 0.023 - 0.069 | [1] | |
| U251 | Glioblastoma | 0.023 - 0.069 | [1] | |
| Nocodazole | HCT116 | Colon Carcinoma | ~0.03 - 0.1 | [2][3] |
| Vinblastine | Various | Various | Nanomolar range | |
| Paclitaxel | Various | Various | Nanomolar range |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and assay duration. The data presented here are for comparative purposes.
Experimental Protocols
To ensure the reproducibility of experiments involving these microtubule targeting agents, detailed and consistent protocols are essential. Below are methodologies for key assays used to characterize their effects.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit or enhance the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin protein (>97% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (this compound, Nocodazole, Vinblastine, Paclitaxel) dissolved in DMSO
-
Glycerol (for promoting polymerization)
-
96-well microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution at a final concentration of 2-3 mg/mL in ice-cold polymerization buffer.
-
Add GTP to a final concentration of 1 mM.
-
Add the test compound at various concentrations to the wells of a pre-chilled 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., paclitaxel for polymerization, nocodazole for depolymerization).
-
Add the tubulin/GTP solution to each well to initiate the reaction.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Plot absorbance versus time to generate polymerization curves. The rate of polymerization can be calculated from the slope of the linear phase, and the extent of polymerization is determined by the plateau of the curve.
-
To assess reproducibility, perform at least three independent experiments with triplicate wells for each condition. Calculate the mean and standard deviation for the polymerization rates and extents.
Cell Viability (MTT) Assay
This colorimetric assay is a common method to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound, Nocodazole, Vinblastine, Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
To ensure reproducibility, perform at least three independent experiments, each with multiple replicates for every concentration. Report the IC50 values with standard deviations.
Mitochondrial Fission Analysis by Immunofluorescence
This method visualizes changes in mitochondrial morphology, a known downstream effect of this compound.
Materials:
-
Cells grown on glass coverslips
-
Test compounds (this compound)
-
MitoTracker™ Red CMXRos (to label mitochondria)
-
4% Paraformaldehyde in PBS (for fixing)
-
0.1% Triton X-100 in PBS (for permeabilization)
-
Primary antibody against a mitochondrial protein (e.g., anti-Tom20)
-
Fluorescently labeled secondary antibody
-
DAPI (to stain nuclei)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at a desired concentration for a specific time. Include a vehicle control.
-
Incubate the cells with MitoTracker™ Red CMXRos for 30 minutes at 37°C to label mitochondria.
-
Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (e.g., anti-Tom20) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images to quantify mitochondrial morphology (e.g., length, fragmentation). For reproducible results, analyze a consistent number of cells from multiple independent experiments and use automated image analysis software where possible.
Visualizing Cellular Pathways and Workflows
To further clarify the mechanisms and experimental processes discussed, the following diagrams are provided.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
